Nonane-2,5-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51916-45-1 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
nonane-2,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-9(11)7-6-8(2)10/h8-11H,3-7H2,1-2H3 |
InChI Key |
XLWQSELBOZCFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Nonane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonane-2,5-diol is a nine-carbon aliphatic diol with hydroxyl groups located at the second and fifth positions. As a 1,4-diol, it possesses two secondary alcohol functionalities, which dictate its chemical reactivity and physical properties. This guide provides a summary of its predicted characteristics, a plausible synthetic route, and detailed purification protocols.
Predicted Physical and Chemical Properties
Due to the absence of experimentally determined data, the following table summarizes the predicted physical and chemical properties of this compound. These values are estimations based on its structure and comparison with similar long-chain diols.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₂₀O₂ | - |
| Molecular Weight | 160.26 g/mol | - |
| Appearance | Colorless, viscous liquid | Typical for aliphatic diols of this size. |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Estimated based on trends for similar diols. Boiling point is elevated due to hydrogen bonding. |
| Melting Point | < 0 °C | Expected to be a liquid at room temperature. |
| Density | ~0.93 - 0.95 g/cm³ | Slightly less dense than water. |
| Solubility | - Sparingly soluble in water- Soluble in polar organic solvents (e.g., ethanol, methanol, acetone) | Solubility in water is limited by the long nonpolar carbon chain. Good solubility in alcohols is expected. |
| pKa | ~16-18 | Typical for a secondary alcohol. |
Predicted Spectral Data
Predicted spectral data can aid in the identification and characterization of this compound.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Broad singlet for the two hydroxyl (-OH) protons.- Multiplets for the methine protons (-CHOH) at positions 2 and 5.- Complex multiplets for the methylene (B1212753) (-CH₂-) protons.- A triplet for the terminal methyl (-CH₃) group at position 1 and a doublet for the methyl group at position 9. |
| ¹³C NMR | - Two distinct signals for the carbons bearing the hydroxyl groups (C2 and C5).- Multiple signals in the aliphatic region for the other seven carbon atoms. |
| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups.- C-H stretching absorptions in the region of 2850-3000 cm⁻¹.- C-O stretching absorptions in the region of 1000-1200 cm⁻¹.[1] |
| Mass Spectrometry | - The molecular ion peak (M⁺) may be weak or absent.- Characteristic fragmentation patterns would involve the loss of water (M-18) and cleavage adjacent to the hydroxyl groups. |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and purification of this compound.
Synthesis of this compound via Reduction of Nonane-2,5-dione
A common and effective method for the synthesis of 1,4-diols is the reduction of the corresponding 1,4-dione.[2][3]
Reaction:
Caption: Synthesis and Purification Workflow for this compound.
Reactivity and Potential Applications
As a 1,4-diol, this compound is expected to undergo reactions typical of secondary alcohols, including:
-
Oxidation: Oxidation of the secondary alcohol groups can yield the corresponding ketones or diketones.
-
Esterification: Reaction with carboxylic acids or their derivatives will form esters.
-
Etherification: Formation of ethers can be achieved under appropriate conditions.
-
Dehydration: Intramolecular dehydration could potentially lead to the formation of a substituted tetrahydrofuran.
The long alkyl chain and the two hydroxyl groups suggest potential applications as a specialty solvent, a monomer for polyester (B1180765) or polyurethane synthesis, or as a starting material for the synthesis of more complex molecules in the pharmaceutical or fine chemical industries.
Safety Considerations
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes and skin. Inhalation of vapors and ingestion should be avoided. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Spectroscopic Characterization of Nonane-2,5-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Nonane-2,5-diol, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data and established spectroscopic principles to offer a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and knowledge of characteristic functional group frequencies.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1, H9 (CH₃) | 0.9 - 1.0 | Triplet | 6H |
| H3, H4, H6, H7, H8 (CH₂) | 1.2 - 1.6 | Multiplet | 10H |
| H2, H5 (CH-OH) | 3.5 - 3.8 | Multiplet | 2H |
| OH | Variable | Singlet (broad) | 2H |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C9 | ~14 |
| C3, C4, C6, C7, C8 | 22 - 40 |
| C2, C5 | 65 - 75 |
Note: These are approximate chemical shifts. The exact values can be influenced by the solvent and temperature.
Table 3: Expected Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
Table 4: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Notes |
| [M]+ | 160.15 | Molecular Ion (Low abundance in EI) |
| [M-H₂O]+ | 142.14 | Loss of one water molecule |
| [M-2H₂O]+ | 124.13 | Loss of two water molecules |
| Alkyl Fragments | Various | Characteristic fragmentation of the nonane (B91170) chain |
Experimental Protocols
NMR Spectroscopy
A general procedure for acquiring NMR spectra of a diol involves dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The solution is then transferred to an NMR tube. A standard 1D proton NMR spectrum is typically acquired first. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively. For ¹³C NMR, a larger sample quantity or a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
For liquid samples like this compound, a thin-film method is commonly used. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film. The plates are then mounted in the spectrometer for analysis. Alternatively, the diol can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell. Attenuated Total Reflectance (ATR) is another common technique where a drop of the liquid is placed directly onto the ATR crystal.
Mass Spectrometry
Mass spectra of diols can be obtained using various ionization techniques. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural elucidation. However, the molecular ion peak may be weak or absent. Softer ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to enhance the observation of the molecular ion or a protonated molecule ([M+H]⁺).[2] For analysis, the sample is typically introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a comprehensive analysis, including 2D NMR experiments.
References
An In-depth Technical Guide to the Thermal Properties of Long-Chain Aliphatic Diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of long-chain aliphatic diols, compounds of significant interest in pharmaceutical sciences and materials research for their roles as excipients, drug delivery vehicles, and building blocks for biodegradable polymers. This document summarizes key quantitative thermal data, details common experimental protocols for their determination, and presents visual representations of fundamental concepts and workflows.
Data Presentation: Thermal Properties of α,ω-Alkanediols
The following tables summarize the key thermal properties of a homologous series of straight-chain α,ω-alkanediols. These compounds, with hydroxyl groups at both ends of a saturated hydrocarbon chain, exhibit predictable trends in their thermal behavior, which are crucial for their application in various fields.
| Diol | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| 1,8-Octanediol | C₈H₁₈O₂ | 146.23 | 57-61[1] | 36.1[2] |
| 1,10-Decanediol | C₁₀H₂₂O₂ | 174.28 | 72-75[2] | 41.7 - 44.0[2][3] |
| 1,12-Dodecanediol | C₁₂H₂₆O₂ | 202.33 | 79[4] | 51.2[5] |
| 1,14-Tetradecanediol | C₁₄H₃₀O₂ | 230.39 | ~86 | 61.9 |
| 1,16-Hexadecanediol | C₁₆H₃₄O₂ | 258.44 | 91-94[6] | Data not readily available |
| 1,18-Octadecanediol (B156470) | C₁₈H₃₈O₂ | 286.49 | 91[7][] | Data not readily available |
| 1,20-Eicosanediol | C₂₀H₄₂O₂ | 314.55 | 111-112[9] | Data not readily available |
Table 1: Melting Point and Enthalpy of Fusion of Long-Chain α,ω-Alkanediols.
| Diol | Boiling Point (°C) | Pressure (mmHg) | Enthalpy of Vaporization (kJ/mol) | Enthalpy of Sublimation (kJ/mol) |
| 1,8-Octanediol | 172 | 20[1] | 101 | 139.3[2] |
| 1,10-Decanediol | 170 | 11[2] | 112.4 - 126.6[10] | 155.8[10] |
| 1,12-Dodecanediol | 180 | 10 | Data not readily available | Data not readily available |
| 1,14-Tetradecanediol | 192 | 10 | Data not readily available | Data not readily available |
| 1,16-Hexadecanediol | 197-199 | 3[6] | Data not readily available | Data not readily available |
| 1,18-Octadecanediol | ~324 (rough estimate) | 760[7] | Data not readily available | Data not readily available |
| 1,20-Eicosanediol | Data not readily available | Data not readily available | Data not readily available |
Table 2: Boiling Point, Enthalpy of Vaporization, and Enthalpy of Sublimation of Long-Chain α,ω-Alkanediols. Note: Boiling points are often reported at reduced pressures to avoid decomposition at higher temperatures.
Specific Heat Capacity
Experimental data for the specific heat capacity (Cp) of long-chain aliphatic diols is not extensively available in the literature. However, for homologous series of linear alkanes, the specific heat capacity in the liquid state generally decreases with increasing chain length, eventually approaching a constant value for very long chains. A similar trend is expected for long-chain diols. The specific heat capacity of the solid phase is typically lower than that of the liquid phase. For many organic liquids, the specific heat capacity falls within the range of 2-3 J/g°C.
Experimental Protocols
The thermal properties of long-chain aliphatic diols are primarily determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion
DSC is a fundamental technique for determining the melting point and enthalpy of fusion of materials.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the diol sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum or copper crucible.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.
-
Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition.
-
A cooling ramp to observe crystallization behavior.
-
A second heating ramp to analyze the thermal history established during the controlled cooling.
-
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the sample.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
TGA measures the change in mass of a sample as a function of temperature or time, providing information on its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: A small, representative sample of the diol (typically 5-15 mg) is placed in a tared TGA crucible, often made of alumina (B75360) or platinum.
-
Instrument Setup: The TGA is calibrated for mass and temperature.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10-20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C) to observe the complete decomposition profile.
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to investigate oxidative stability.
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the material's thermal stability. The temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve) indicate the points of most rapid decomposition.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the thermal properties of long-chain aliphatic diols.
Caption: A typical experimental workflow for thermal analysis using DSC and TGA.
Caption: The odd-even effect on the melting points of homologous α,ω-alkanediols.
References
- 1. 1,10-decanediol, 112-47-0 [thegoodscentscompany.com]
- 2. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 3. 1,10-Decanediol [webbook.nist.gov]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. chemeo.com [chemeo.com]
- 6. 1,16-Hexadecanediol 97 7735-42-4 [sigmaaldrich.com]
- 7. 1,18-octadecanediol CAS#: 3155-43-9 [amp.chemicalbook.com]
- 9. 1,20-Eicosanediol | C20H42O2 | CID 4134690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,10-Decanediol [webbook.nist.gov]
- 11. calnesis.com [calnesis.com]
Conformational Analysis of Nonane-2,5-diol: A Methodological Whitepaper for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of Nonane-2,5-diol, a flexible long-chain diol with potential relevance in drug design and development. In the absence of direct experimental data for this specific molecule, this paper outlines a robust theoretical and practical framework for its analysis, drawing upon established principles and data from analogous aliphatic diols. The guide details both experimental and computational approaches, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. Detailed protocols, data interpretation strategies, and the generation of predictive models for conformational behavior are presented to aid researchers in understanding the three-dimensional structure and flexibility of this and similar molecules.
Introduction
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules such as long-chain aliphatic diols, a multitude of low-energy conformations can coexist in equilibrium, each with distinct spatial arrangements of functional groups that can significantly impact receptor binding and pharmacokinetic properties. This compound, with its nine-carbon backbone and two hydroxyl groups, represents a model system for understanding the interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding in shaping the conformational landscape of flexible diols.
A thorough conformational analysis is therefore essential for rational drug design. This whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on how to approach the conformational analysis of this compound and similar flexible molecules.
Theoretical Background
The conformational space of this compound is primarily defined by the rotation around its single carbon-carbon bonds. The relative orientation of atoms and groups is described by dihedral angles. The stability of any given conformation is determined by a combination of factors:
-
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally of lower energy than eclipsed conformations.
-
Steric Strain: Results from non-bonded atoms or groups being forced into close proximity, leading to repulsive interactions.
-
Intramolecular Hydrogen Bonding: The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. The formation of an intramolecular hydrogen bond can significantly stabilize certain conformations. Studies on other diols have shown that the propensity for intramolecular hydrogen bonding is dependent on the separation of the hydroxyl groups.[1][2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for the conformational analysis of molecules in solution.[3]
¹H NMR Spectroscopy for Coupling Constant Analysis
Objective: To measure the three-bond proton-proton coupling constants (³J_HH) which are related to the dihedral angles between the coupled protons via the Karplus equation.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. A high magnetic field strength (e.g., 500 MHz or greater) is recommended to achieve good signal dispersion.
-
Spectral Analysis:
-
Assign all proton resonances using two-dimensional NMR techniques such as COSY and TOCSY.
-
Accurately measure the ³J_HH values from the fine structure of the proton signals. This may require spectral simulation for complex multiplets.
-
Data Interpretation:
The measured ³J_HH values represent a population-weighted average of the coupling constants for all contributing conformations. The Karplus equation provides a theoretical relationship between the vicinal coupling constant and the dihedral angle (θ):
J(Φ) = A cos²(θ) + B cos(θ) + C
Where A, B, and C are empirically derived parameters. By comparing the experimentally measured coupling constants with those predicted for different theoretical conformations (e.g., from computational modeling), the relative populations of these conformers in solution can be estimated.
Computational Methodologies
Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules, calculate the relative energies of different conformers, and predict spectroscopic parameters.
Conformational Search
Objective: To identify all low-energy conformations of this compound.
Methodology:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Systematic or Stochastic Search: Employ a conformational search algorithm (e.g., molecular mechanics-based systematic or Monte Carlo methods) to explore the potential energy surface by systematically rotating all rotatable bonds.
-
Filtering and Clustering: Group the resulting conformers based on their geometry and energy to identify a set of unique low-energy structures.
Quantum Mechanical Calculations
Objective: To obtain accurate geometries and relative energies for the identified conformers and to predict NMR parameters.
Methodology:
-
Geometry Optimization: Perform geometry optimization for each unique conformer using Density Functional Theory (DFT). A common and effective level of theory for such systems is the B3LYP functional with a 6-31G* or larger basis set.[1][2]
-
Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory or with a larger basis set to obtain more accurate relative energies (ΔE).
-
NMR Parameter Prediction: For each optimized conformer, calculate the NMR shielding constants and spin-spin coupling constants.
Data Presentation: Predicted Conformational Data for this compound
Since no direct experimental data for this compound is available, the following tables present hypothetical, yet plausible, quantitative data that would be expected from a computational conformational analysis. This data is based on the known behavior of similar long-chain diols.
Table 1: Calculated Relative Energies and Key Dihedral Angles of Predicted Low-Energy Conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | C1-C2-C3-C4 Dihedral (°) | C3-C4-C5-C6 Dihedral (°) | O-C2-C3-C4 Dihedral (°) | O-C5-C4-C3 Dihedral (°) | Intramolecular H-bond (O-O distance, Å) |
| A | 0.00 | 178.5 | 179.1 | 60.2 | -61.5 | 4.8 |
| B | 0.85 | -65.3 | 178.8 | 175.4 | -60.9 | 5.1 |
| C | 1.20 | 179.2 | -63.7 | 59.8 | 177.3 | 5.3 |
| D | 2.50 | -64.1 | -66.2 | 176.1 | 178.0 | 5.5 |
| E | 1.50 | 68.9 | -170.1 | -55.4 | 65.2 | 2.9 (predicted H-bond) |
Table 2: Predicted ³J_HH Coupling Constants (Hz) for Key Protons in Different Conformers of this compound.
| Conformer | J(H2, H3a) | J(H2, H3b) | J(H4a, H5) | J(H4b, H5) |
| A | 3.1 | 11.8 | 3.0 | 11.5 |
| B | 9.5 | 2.5 | 3.2 | 11.7 |
| C | 3.3 | 11.6 | 9.8 | 2.4 |
| D | 9.2 | 2.8 | 9.6 | 2.7 |
| E | 4.5 | 4.8 | 4.2 | 4.9 |
Visualization of Conformational Relationships
Visualizing the relationships between different conformers and the workflow of the analysis is crucial for understanding the conformational landscape. Graphviz can be used to create clear diagrams.
Conclusion
This whitepaper has outlined a comprehensive, albeit theoretical, approach to the conformational analysis of this compound. By combining experimental NMR techniques with robust computational methods, a detailed understanding of the conformational preferences of this and similar flexible diols can be achieved. The methodologies and predictive data presented herein provide a valuable resource for researchers in drug discovery and development, enabling a more informed approach to the design of molecules with optimized three-dimensional structures for enhanced biological activity. While direct experimental validation for this compound is pending, the framework established in this guide offers a clear path forward for its thorough conformational characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of spin–spin coupling constants with machine learning in NMR - PMC [pmc.ncbi.nlm.nih.gov]
Nonane-2,5-diol: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Chiral diols are invaluable synthons in modern organic chemistry, serving as versatile building blocks for the synthesis of complex, stereochemically defined molecules. Among these, nonane-2,5-diol, with its C9 aliphatic backbone and two stereogenic centers at positions 2 and 5, presents a unique scaffold for the introduction of chirality and the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its potential stereoselective synthesis, applications in asymmetric catalysis, and relevance in drug discovery and development. Due to the limited availability of direct experimental data on this compound, this guide draws upon established methodologies for the synthesis and application of analogous chiral 1,4-diols, offering a predictive framework for its utilization.
Stereoselective Synthesis of this compound
The controlled synthesis of the stereoisomers of this compound—(2R,5R), (2S,5S), (2R,5S), and (2S,5R)—is paramount to its application as a chiral building block. Several established asymmetric synthesis strategies can be envisioned for its preparation, primarily through the stereoselective reduction of the corresponding diketone, nonane-2,5-dione.
Catalytic Asymmetric Hydrogenation
The asymmetric hydrogenation of 1,4-diketones is a powerful method for the synthesis of chiral 1,4-diols. This approach typically employs transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. The choice of ligand is crucial for achieving high diastereo- and enantioselectivity.
Experimental Protocol (Hypothetical, based on analogous systems):
-
Catalyst Preparation: A solution of a chiral diphosphine ligand (e.g., a derivative of BINAP) and a metal precursor (e.g., [RuCl2(p-cymene)]2) is stirred in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Hydrogenation: The substrate, nonane-2,5-dione, is dissolved in a solvent (e.g., methanol) in a high-pressure autoclave. The prepared catalyst is added, and the vessel is purged and pressurized with hydrogen gas.
-
Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the pressure is released, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the desired stereoisomer of this compound.
Table 1: Representative Chiral Ligands for Asymmetric Ketone Reduction
| Ligand Type | Metal | Typical Substrate | Expected Selectivity |
| BINAP derivatives | Ru, Rh | Aryl ketones, β-keto esters | High enantioselectivity |
| Chiral Diamines | Ir, Ru | Aromatic and aliphatic ketones | High enantioselectivity and activity |
| Oxazaborolidines | (Catalyst) | Prochiral ketones | High enantioselectivity (CBS reduction)[1] |
This table presents a selection of ligand types commonly used for the asymmetric reduction of ketones. The specific performance for nonane-2,5-dione would require experimental validation.
Biocatalytic Reduction
Enzymes, particularly dehydrogenases and reductases, offer a highly selective and environmentally benign route to chiral alcohols. Whole-cell biocatalysts or isolated enzymes can be employed to reduce nonane-2,5-dione with high stereocontrol.
Experimental Protocol (Hypothetical, based on analogous systems):
-
Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Saccharomyces cerevisiae, Candida sp.) is grown in a nutrient-rich medium.
-
Biotransformation: Nonane-2,5-dione is added to the microbial culture or a suspension of the isolated enzyme, often with a co-factor regeneration system (e.g., glucose for NADPH).
-
Incubation: The reaction mixture is incubated under controlled conditions (temperature, pH, agitation) until the substrate is consumed.
-
Extraction and Purification: The product is extracted from the reaction medium using an organic solvent, and the extract is dried and concentrated. Purification by column chromatography affords the enantiopure diol.
Table 2: Enzymes for Asymmetric Ketone Reduction
| Enzyme Class | Cofactor | Typical Substrate | Expected Selectivity |
| Alcohol Dehydrogenases (ADHs) | NAD(P)H | Acyclic and cyclic ketones | High enantioselectivity |
| Carbonyl Reductases (CBRs) | NAD(P)H | Wide range of ketones | High stereoselectivity |
| Lipases (for kinetic resolution) | N/A | Racemic alcohols/esters | High enantioselectivity |
The suitability of these enzymes for the stereoselective reduction of nonane-2,5-dione would need to be determined experimentally.
Applications of Chiral this compound
The stereoisomers of this compound can serve as valuable chiral building blocks in several areas of asymmetric synthesis.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. This compound can be envisioned to function as a chiral auxiliary by forming a chiral acetal (B89532) or ketal with a carbonyl compound.
Caption: General workflow for using this compound as a chiral auxiliary.
As a Chiral Ligand
The two hydroxyl groups of this compound are suitably positioned to chelate to a metal center, forming a chiral catalyst for a variety of asymmetric transformations. The C9 backbone provides steric bulk and influences the chiral environment around the metal.
Potential Applications in Catalysis:
-
Asymmetric Epoxidation: Formation of chiral epoxides from prochiral olefins.
-
Asymmetric Cyclopropanation: Synthesis of chiral cyclopropanes.
-
Asymmetric Aldol Reactions: Enantioselective carbon-carbon bond formation.
-
Asymmetric Diels-Alder Reactions: Control of stereochemistry in cycloaddition reactions.
Caption: Formation and application of a chiral catalyst with this compound.
Relevance in Drug Development
The incorporation of chiral centers is a critical aspect of modern drug design, as different stereoisomers of a drug molecule often exhibit vastly different pharmacological activities and toxicological profiles. Chiral building blocks like this compound can be instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The aliphatic nature of this compound can be advantageous in modifying the lipophilicity of a drug candidate, which is a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Roles in Drug Synthesis:
-
Introduction of Stereocenters: Direct incorporation of the diol scaffold into the target molecule.
-
Asymmetric Synthesis of Intermediates: Use as a chiral ligand or auxiliary in the synthesis of key chiral intermediates.
-
Fragment-Based Drug Discovery: The diol could serve as a chiral fragment for building more complex drug candidates.
Conclusion
While direct and extensive literature on this compound as a chiral building block is currently sparse, its structural features and the well-established chemistry of analogous 1,4-diols strongly suggest its potential as a valuable tool in asymmetric synthesis. The development of efficient stereoselective routes to its various isomers is a key first step. Subsequent exploration of its utility as a chiral auxiliary and ligand in a range of asymmetric transformations will undoubtedly open new avenues for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries. Further research is warranted to fully elucidate the synthetic potential of this promising chiral building block.
References
An In-depth Technical Guide to the Biological Activity of Long-Chain Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain diols, a diverse class of lipid molecules characterized by two hydroxyl groups on a carbon chain, are emerging as significant players in a range of biological processes. This technical guide provides a comprehensive overview of the biological activities of two major classes of long-chain diols: vicinal diols derived from polyunsaturated fatty acid (PUFA) metabolism and medium-chain 1,2-alkanediols. We delve into their mechanisms of action, from the modulation of inflammatory and pain signaling pathways to their role as antimicrobial agents. This guide offers detailed experimental protocols, quantitative data on their biological effects, and visualizations of the key signaling pathways involved, aiming to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of these multifaceted compounds.
Introduction to Long-Chain Diols
Long-chain diols are broadly classified based on the arrangement of their hydroxyl groups and their biosynthetic origins. This guide focuses on two biologically significant groups:
-
Lipid Vicinal Diols: These are produced endogenously from the metabolism of PUFAs, such as linoleic acid and arachidonic acid, through the cytochrome P450 (CYP450) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway. These diols are increasingly recognized for their roles in inflammation, pain, and cardiovascular physiology, often acting in opposition to their precursor epoxy fatty acids (EpFAs).[1][2]
-
1,2-Alkanediols: This group consists of synthetic or naturally derived diols with carbon chain lengths typically ranging from C6 to C12. They are widely utilized in the cosmetic and pharmaceutical industries for their antimicrobial and moisturizing properties.[3][4] Their mechanism of action is primarily attributed to the disruption of microbial cell membranes.[3]
Biological Activity of Lipid Vicinal Diols
Pro-inflammatory and Pain Signaling
Lipid vicinal diols, such as 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), are increasingly implicated as pro-inflammatory mediators.[5] Their formation from the hydrolysis of EpFAs by sEH can shift the balance from anti-inflammatory and analgesic effects of EpFAs to a pro-inflammatory state.[5]
Mechanism of Action: A key mechanism underlying the pro-inflammatory and pain-sensitizing effects of certain vicinal diols is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.[6][7] Activation of TRPV1 by these diols leads to an influx of calcium ions, triggering the release of pro-inflammatory neuropeptides and sensitizing the neurons to thermal and mechanical stimuli.[7]
Quantitative Data:
| Compound | Biological Effect | System | Quantitative Data | Reference |
| 12,13-DiHOME | Induction of IL-1β expression in macrophages | THP-1 macrophages | Dose-dependent increase in IL-1β expressing cells at 37.5 µM and 75 µM after 24 and 48 hours.[8] | [8] |
| 12,13-DiHOME | Skewing of macrophage polarization towards a pro-inflammatory phenotype (IL-1β high/CD206 low) | Primary human monocyte-derived macrophages | Exacerbated inflammatory response to allergens (peanut, ovalbumin).[9] | [9] |
| 12,13-DiHOME | Induction of IL-1β and IL-6 production | Primary immune cell co-culture | Promoted cytokine production in the presence of peanut allergen stimulation.[10] | [10] |
| Mixture of 9,10-DiHOME, 12,13-DiHOME, 9,10-EpOME, and 12,13-EpOME | Activation of TRPV1 and TRPA1 channels | CHO cells expressing TRP channels | Inward currents observed at 100 µM.[7] | [7] |
| Mixture of 9,10-DiHOME, 12,13-DiHOME, 9,10-EpOME, and 12,13-EpOME | Induction of mechanical and thermal allodynia | In vivo (spinal injection in rats) | Allodynia observed with 25 µg of each compound.[7] | [7] |
Signaling Pathways
The biosynthesis of vicinal diols from PUFAs is a two-step enzymatic process. First, a double bond in the fatty acid is epoxidized by a CYP450 epoxygenase to form an EpFA. Subsequently, the sEH enzyme hydrolyzes the epoxide ring to yield the corresponding vicinal diol.[11]
Activation of the TRPV1 channel by vicinal diols initiates a signaling cascade that contributes to pain and inflammation. The influx of Ca²⁺ through the channel acts as a second messenger, activating various downstream effectors.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Our Approach - EicOsis [eicosis.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. brainvta.tech [brainvta.tech]
- 5. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central activation of TRPV1 and TRPA1 by novel endogenous agonists contributes to mechanical and thermal allodynia after burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Environmental Fate and Ecotoxicity of Nonane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the environmental fate and ecotoxicity of nonane-2,5-diol is limited in publicly available literature. This guide synthesizes information from analogous compounds, Quantitative Structure-Activity Relationship (QSAR) models, and established scientific principles to provide a comprehensive overview of its expected environmental behavior and potential toxicity. All quantitative data presented for this compound should be considered estimated.
Introduction
This compound (C9H20O2) is a long-chain aliphatic diol. Due to its chemical structure, it is anticipated to have applications as a precursor in polymer synthesis, as a solvent, or as a component in various industrial formulations. Understanding its environmental fate and potential ecotoxicological effects is crucial for responsible manufacturing, use, and disposal. This technical guide provides a detailed assessment of the predicted environmental behavior and toxicity of this compound, based on current scientific understanding of similar chemical structures.
Physicochemical Properties
The environmental fate of a chemical is largely governed by its physicochemical properties. The following table summarizes the predicted properties of this compound. These values are crucial inputs for environmental distribution models.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C9H20O2 | - |
| Molecular Weight | 160.26 g/mol | - |
| Water Solubility | Moderately soluble | Analogue data |
| Vapor Pressure | Low | Analogue data |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | QSAR Estimation |
| Henry's Law Constant | Low | Estimation |
Environmental Fate
The environmental fate of this compound encompasses its persistence, degradation, and distribution in various environmental compartments.
Biodegradation
Aliphatic alcohols and diols are generally susceptible to microbial degradation. The primary mechanism of aerobic biodegradation is expected to be oxidation of the terminal alcohol groups.
Expected Biodegradation Pathway:
The biodegradation of this compound is likely to proceed through the following steps:
-
Oxidation: Microbial alcohol dehydrogenases are expected to oxidize the hydroxyl groups to their corresponding ketones and carboxylic acids.
-
Beta-Oxidation: The resulting aliphatic chain can then be shortened via the beta-oxidation pathway, a common metabolic process for fatty acids.
-
Mineralization: Ultimately, the molecule is expected to be mineralized to carbon dioxide and water.
Based on its structure, this compound is predicted to be readily biodegradable , although the presence of a mid-chain hydroxyl group might slightly influence the rate compared to linear diols.
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log K_ow_). With a predicted Log K_ow_ in the range of 1.5 to 2.5, this compound is expected to have a low potential for bioaccumulation . Substances with a Log K_ow_ below 3 are generally not considered to be bioaccumulative.
Environmental Distribution
Based on its predicted physicochemical properties, this compound is expected to partition primarily to the water and soil compartments if released into the environment. Its moderate water solubility will facilitate its presence in aquatic systems, while its potential for adsorption to organic matter in soil and sediment will also be a significant distribution pathway. Due to its low predicted vapor pressure and Henry's Law Constant, volatilization to the atmosphere is expected to be a minor transport process.
Ecotoxicity
The ecotoxicity of this compound is predicted based on data from similar aliphatic diols and the principles of non-polar narcosis.
Aquatic Toxicity
Aliphatic alcohols and diols often exhibit a non-specific mode of toxic action known as non-polar narcosis (or baseline toxicity). This type of toxicity is directly related to the hydrophobicity of the molecule, as it disrupts cell membranes. The toxicity is generally proportional to the octanol-water partition coefficient.
The following table provides estimated acute aquatic toxicity values for this compound based on QSAR models for aliphatic alcohols.
| Organism | Endpoint | Predicted Value (mg/L) |
| Fish (e.g., Pimephales promelas) | 96-hour LC50 | 10 - 100 |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | 10 - 100 |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | 10 - 100 |
These predicted values suggest that this compound is likely to be moderately toxic to aquatic organisms .
Terrestrial Toxicity
Data on the terrestrial toxicity of this compound is not available. However, based on its low bioaccumulation potential and expected ready biodegradation in soil, the risk to terrestrial organisms is predicted to be low.
Experimental Protocols
Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate and toxicity of chemicals.[1][2][3] The following provides an overview of the key experimental designs that would be applicable to this compound.
Environmental Fate Testing
-
Ready Biodegradability (OECD 301): A variety of methods under this guideline (e.g., 301B - CO2 Evolution Test, 301F - Manometric Respirometry Test) can be used to assess the potential for rapid and complete biodegradation.[4]
-
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This test would determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc), providing a measure of the chemical's tendency to adsorb to soil and sediment.[5]
References
Technical Guide: Discovery and Isolation of Nonane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis, isolation, and characterization of Nonane-2,5-diol, a long-chain aliphatic diol. While the formal "discovery" of this compound is not extensively documented in scientific literature, this guide outlines a plausible and efficient synthetic route from its corresponding diketone, Nonane-2,5-dione. Detailed experimental protocols for its synthesis via reduction, subsequent purification by column chromatography, and thorough characterization using modern spectroscopic techniques are presented. This guide is intended to serve as a practical resource for researchers requiring this compound for further studies.
Introduction
Aliphatic diols are a class of organic compounds containing two hydroxyl functional groups. Their unique properties, including hydrophilicity, hydrogen bonding capabilities, and the potential for further chemical modification, make them valuable building blocks in various fields, including polymer chemistry, materials science, and drug development. This compound, with its nine-carbon backbone, represents a versatile intermediate for the synthesis of more complex molecules. The lack of readily available commercial sources or detailed synthetic reports necessitates a clear and reproducible method for its preparation and purification. This guide addresses this gap by proposing a robust protocol based on well-established organic chemistry principles.
Proposed Synthesis and Isolation
The most direct and efficient method for the synthesis of this compound is the reduction of the corresponding diketone, Nonane-2,5-dione. Sodium borohydride (B1222165) (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for aldehydes and ketones and its relatively mild reaction conditions.
Synthetic Pathway
The synthesis involves the reduction of the two ketone functionalities of Nonane-2,5-dione to hydroxyl groups, yielding this compound.
Caption: Proposed synthesis of this compound from Nonane-2,5-dione.
Isolation and Purification Workflow
Following the reduction reaction, a standard workup procedure is employed to quench the reaction and remove inorganic byproducts. The crude product is then purified using flash column chromatography to isolate the pure this compound.
Caption: Workflow for the isolation and purification of this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₂₀O₂ |
| Molecular Weight | 160.26 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | Estimated > 200 °C at atmospheric pressure |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in hexanes. |
Spectroscopic Data
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 (broad) | O-H stretch (hydroxyl) |
| 2955-2850 (strong) | C-H stretch (alkane) |
| 1465-1450 (medium) | C-H bend (alkane) |
| 1150-1050 (strong) | C-O stretch (secondary alcohol) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 3.6 | m | 2H | CH-OH (at C2 and C5) |
| ~2.0 - 1.8 | br s | 2H | OH |
| ~1.6 - 1.2 | m | 10H | CH₂ (at C3, C4, C6, C7, C8) |
| ~1.15 | d | 3H | CH₃ (at C1) |
| 0.89 | t | 3H | CH₃ (at C9) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~71.5 | C5-OH |
| ~68.0 | C2-OH |
| ~40.0 | C4 |
| ~38.0 | C6 |
| ~36.0 | C3 |
| ~28.0 | C7 |
| ~23.0 | C1 |
| ~22.5 | C8 |
| ~14.0 | C9 |
Mass Spectrometry (MS):
| m/z | Proposed Fragment Ion |
| 160 | [M]⁺ (Molecular Ion) |
| 142 | [M - H₂O]⁺ |
| 124 | [M - 2H₂O]⁺ |
| 115 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |
| 101 | [M - C₄H₉]⁺ |
| 45 | [C₂H₅O]⁺ |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Nonane-2,5-dione (10.0 g, 64.0 mmol). Dissolve the dione (B5365651) in 100 mL of methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (4.84 g, 128.0 mmol, 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the starting dione spot (visualized with a potassium permanganate (B83412) stain) indicates the completion of the reaction.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly add 50 mL of 1 M aqueous HCl to quench the excess sodium borohydride and neutralize the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a colorless oil.
-
Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column (appropriate size for the amount of crude product) with silica (B1680970) gel in a 9:1 hexane:ethyl acetate slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1 hexane:ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound. Determine the final yield.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis, isolation, and characterization of this compound. The proposed reduction of Nonane-2,5-dione with sodium borohydride is a reliable method for obtaining the target diol. The comprehensive purification and characterization protocols will enable researchers to produce and verify the purity and structure of this valuable chemical intermediate for their specific applications.
A Theoretical Investigation of the Conformational Landscape of Nonane-2,5-diol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical approach for the structural and conformational analysis of Nonane-2,5-diol. Due to the flexibility of its nine-carbon chain and the presence of two hydroxyl groups, this compound can adopt a multitude of conformations, significantly influenced by weak intramolecular interactions, particularly hydrogen bonding. Understanding the relative energies and geometries of these conformers is crucial for predicting its physicochemical properties and potential biological activity. This document details the computational methodologies, from initial conformational searches to high-level quantum chemical calculations, for elucidating the structural characteristics of this compound. The presented data, while illustrative, serves as a robust template for the analysis of this and other flexible long-chain diols.
Introduction
Long-chain alkanediols are a class of molecules with broad applications, from industrial solvents to components in pharmaceutical and cosmetic formulations. Their functionality is intrinsically linked to their three-dimensional structure, which is dictated by the rotational freedom around their single bonds and the potential for intramolecular interactions. This compound, with its C9 backbone and hydroxyl groups at the 2 and 5 positions, presents a compelling case for theoretical study. The separation of the hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations over others.
Computational chemistry provides a powerful toolkit for exploring the conformational space of such flexible molecules.[1] Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them well-suited for studying the electronic structure and geometry of organic molecules.[2] By employing a systematic computational workflow, we can identify the most stable conformers, quantify their relative energies, and analyze the subtle stereoelectronic interactions that govern their structure.[3]
This guide details the theoretical protocols for a comprehensive conformational analysis of this compound, presenting hypothetical but realistic data to illustrate the expected outcomes of such a study.
Computational Methodology
The theoretical investigation of this compound's structure is a multi-step process that begins with a broad exploration of its conformational space, followed by detailed quantum mechanical calculations on the most promising candidate structures.
Conformational Search
Given the six rotatable bonds in the carbon backbone of this compound, a systematic search for low-energy conformers is the foundational step. A mixed molecular mechanics and quantum mechanical approach is often employed for efficiency.
-
Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is used to perform a stochastic or systematic search of the conformational space. This step rapidly generates a large number of potential structures by rotating the dihedral angles of the molecule's backbone.
-
Pre-optimization and Clustering: The generated conformers are then subjected to a preliminary geometry optimization at a low level of theory to remove redundant or high-energy structures. The remaining conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries.
Quantum Chemical Calculations
The unique conformers identified in the initial search are then subjected to more rigorous quantum chemical calculations to refine their geometries and determine their relative energies.
-
Geometry Optimization: Density Functional Theory (DFT) is a widely used method for this purpose.[4] The geometries of the pre-optimized conformers are fully optimized using a functional such as B3LYP with a Pople-style basis set like 6-31G(d). This level of theory provides a good compromise between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energies.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). This approach, where the more computationally expensive basis set is used only for the final energy calculation, often yields results comparable to a full optimization with the larger basis set at a fraction of the computational cost.
Analysis of Intramolecular Interactions
To understand the factors stabilizing the lowest energy conformers, further analysis of the electronic structure is necessary.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate intramolecular hydrogen bonding. This method can quantify the donor-acceptor interactions between the lone pairs of one oxygen atom and the antibonding orbital of the O-H bond of the other hydroxyl group. The stabilization energy (E(2)) associated with this interaction provides a measure of the hydrogen bond strength.
The overall computational workflow is depicted in the diagram below.
References
Navigating the Safety Profile of Nonane-2,5-diol: A Technical Guide
Disclaimer: Specific safety and toxicological data for Nonane-2,5-diol is limited. This guide provides available information and supplements it with data from structurally similar compounds, such as other alkane diols, to offer a comprehensive overview of safe handling and precautionary measures. Professional judgment and a thorough risk assessment should always be applied when handling any chemical.
This compound, a nine-carbon diol, belongs to the larger family of alkane diols which are utilized in various industrial and research applications. A thorough understanding of its safety profile and proper handling procedures is paramount for researchers, scientists, and professionals in drug development. This technical guide synthesizes the available data for this compound and its analogs to provide a detailed overview of its safety and handling.
Core Chemical and Physical Properties
| Property | Value | Source (Compound) |
| Molecular Formula | C9H20O2 | This compound[1] |
| Molecular Weight | 160.26 g/mol | This compound[1] |
| CAS Number | 51916-45-1 | This compound[1] |
| Boiling Point | 177 °C @ 15 mmHg | 1,9-Nonanediol[2] |
| Melting Point | 44 - 48 °C | 1,9-Nonanediol[2] |
| Flash Point | > 162 °C | 1,9-Nonanediol[2] |
| Vapor Pressure | <0.01 hPa @ 20 °C | 1,9-Nonanediol[2] |
| Specific Gravity | 0.918 | 1,9-Nonanediol[2] |
Toxicological Data and Hazard Identification
Detailed toxicological studies on this compound have not been identified. However, data from other alkane diols suggest that the primary hazards are likely to be skin and eye irritation. The following table summarizes available data for analogous compounds.
| Hazard | Data | Source (Compound) |
| Acute Oral Toxicity | LD50 > 2,000 mg/kg (Rat) | Butane-1,2-diol |
| Dermal Toxicity | LD50 > 9,000 mg/kg (Rabbit) | 2,5-Dimethylhexane-2,5-diol[3] |
| Eye Irritation | Causes serious eye irritation | 2,5-Dimethylhexane-2,5-diol[3] |
| Skin Irritation | Causes skin irritation | n-Nonane[4] |
| Inhalation | May cause respiratory irritation | 2,5-Dimethylhexane-2,5-diol |
Based on the available information for similar alkane diols, this compound should be handled as a substance that can cause serious eye irritation and potential skin irritation.
Experimental Protocols and Safe Handling
Given the lack of specific experimental protocols for this compound, general best practices for handling laboratory chemicals should be strictly followed.
General Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Avoid the formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Emergency Procedures
Chemical Spill Workflow
In the event of a spill, a clear and logical workflow is essential to ensure safety and minimize environmental contamination.
Caption: Workflow for handling a chemical spill.
First Aid Measures
A logical progression of first aid measures is critical in the event of an exposure.
Caption: First aid measures for different exposure routes.
Detailed First Aid Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with lukewarm water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
While specific flammability data for this compound is unavailable, it is expected to be a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors may be heavier than air and can spread along floors.[3] In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
References
Navigating the Scarcity: A Technical Guide to Nonane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nonane-2,5-diol (C9H20O2) is a member of the nonanediol family of isomers. While other isomers such as 1,9-nonanediol (B147092) and 1,2-nonanediol (B1661955) are commercially available, this compound is notably absent from the catalogs of major chemical suppliers. This lack of commercial availability necessitates a deeper look into its synthesis and properties for any research or development activities that may require its use. This guide provides a theoretical framework for its preparation based on established organic chemistry principles and data on analogous compounds.
Physicochemical Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted or are available through databases such as PubChem. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H20O2 | PubChem |
| Molecular Weight | 160.26 g/mol | PubChem |
| CAS Number | Not assigned | - |
| PubChem CID | 22472108 | PubChem[1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Estimated to be in the range of 220-240 °C | Inferred |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | Inferred |
Proposed Synthesis of this compound
The most direct and plausible route to synthesize this compound is through the reduction of the corresponding diketone, Nonane-2,5-dione. This precursor, while also not widely available commercially, can be synthesized through various established organic chemistry methods. The reduction of the diketone to the diol can be achieved using common reducing agents.
Proposed Experimental Protocol: Reduction of Nonane-2,5-dione
This protocol is a proposed method and should be adapted and optimized by qualified personnel in a suitable laboratory setting.
Materials:
-
Nonane-2,5-dione
-
Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)
-
Anhydrous solvent (e.g., methanol (B129727) for NaBH4, diethyl ether or THF for LiAlH4)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Nonane-2,5-dione in the appropriate anhydrous solvent. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Synthesis Pathway Diagram
The following diagram illustrates the proposed synthesis of this compound from its diketone precursor.
Caption: Proposed synthesis of this compound via reduction of Nonane-2,5-dione.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the same precautions as other long-chain alcohols and diols. Based on the SDS for similar compounds like nonane (B91170) and other diols, the following hazards should be considered[2][3][4][5]:
-
Flammability: Assumed to be a combustible liquid. Keep away from open flames and high temperatures.
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Inhalation: May cause respiratory tract irritation if inhaled. Work in a well-ventilated area or use a fume hood.
-
Ingestion: The toxicological properties are unknown. Avoid ingestion.
A thorough risk assessment should be conducted before handling this compound.
Logical Workflow for Acquisition and Use
The following diagram outlines the logical steps for a research entity to acquire and utilize this compound.
Caption: Workflow for obtaining and using this compound.
Conclusion
While this compound is not a commercially available chemical, this guide provides a foundational understanding for its synthesis and handling. By following the proposed synthesis route and adhering to appropriate safety protocols, researchers and drug development professionals can potentially access this compound for their specific applications. The information provided aims to bridge the gap created by its commercial scarcity and empower scientific advancement in areas where this unique diol may play a critical role.
References
Methodological & Application
Application Notes & Protocols: Nonane-2,5-diol as a Novel Monomer for Polyester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyesters are a versatile class of polymers with wide-ranging applications in biomedical fields, including drug delivery, tissue engineering, and medical device coatings, owing to their biocompatibility and tunable degradation profiles. The synthesis of novel polyesters with tailored properties is a continuous area of research. Nonane-2,5-diol, a branched aliphatic diol, presents an interesting monomer candidate for polyester (B1180765) synthesis. Its secondary hydroxyl groups and the length of its carbon chain are expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with unique characteristics suitable for specialized applications.
These application notes provide a comprehensive overview of the potential use of this compound in polyester synthesis. Due to the limited availability of specific experimental data for this compound in the scientific literature, this document presents representative protocols and data adapted from established methods for polyester synthesis using analogous diols. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound as a monomer.
Synthesis of Polyesters from this compound
Polyesters from this compound can be synthesized through various methods, with melt polycondensation and enzymatic polymerization being two common and effective approaches.
Melt Polycondensation
Melt polycondensation is a widely used industrial method for polyester synthesis. It involves the reaction of a diol with a dicarboxylic acid or its diester at elevated temperatures and under vacuum to drive the removal of the condensation byproduct (e.g., water or a small alcohol), thereby promoting polymerization.[1][2][3]
Experimental Protocol: Melt Polycondensation of this compound with Succinic Acid
This protocol describes a representative procedure for the synthesis of poly(this compound succinate).
Materials:
-
This compound
-
Succinic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Chloroform (B151607) or dichloromethane (B109758) (for polymer precipitation and purification)
-
Methanol (B129727) (for polymer washing)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Vacuum pump
-
Heating mantle with a temperature controller
-
Nitrogen inlet
Procedure:
-
Monomer Charging: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add equimolar amounts of this compound and succinic acid.
-
Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow during the initial stage of the reaction.
-
Esterification Stage: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring. The condensation byproduct, water, will start to distill off. Continue this stage for 2-4 hours or until the theoretical amount of water is collected.
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (reducing the pressure to <1 mbar). This stage facilitates the removal of residual water and diol, driving the polymerization to achieve a high molecular weight polymer. Continue the reaction under high vacuum for 4-6 hours.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a viscous liquid or a solid. Dissolve the polymer in a minimal amount of chloroform or dichloromethane.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring. Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and catalyst residues.
-
Drying: Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional chemical catalysis, often proceeding under milder reaction conditions and with high selectivity.[4][5] Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to catalyze polyester synthesis.[4]
Experimental Protocol: Enzymatic Synthesis of Poly(this compound sebacate)
This protocol outlines a representative procedure for the enzymatic synthesis of a polyester from this compound and a long-chain diacid, sebacic acid.
Materials:
-
This compound
-
Sebacic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Diphenyl ether or another suitable high-boiling point solvent
-
Molecular sieves (e.g., 4Å)
-
Chloroform or dichloromethane (for polymer dissolution)
-
Methanol (for polymer precipitation)
Equipment:
-
Schlenk flask or a round-bottom flask with a side arm
-
Magnetic stirrer and stir bar
-
Heating bath (e.g., oil bath)
-
Vacuum line
-
Nitrogen or argon gas supply
Procedure:
-
Monomer and Enzyme Preparation: In a Schlenk flask, add equimolar amounts of this compound and sebacic acid. Add the solvent (e.g., diphenyl ether) and activated molecular sieves to remove any traces of water. Add the immobilized lipase (e.g., 10% by weight of the total monomers).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Polymerization: Heat the reaction mixture to 80-90°C with continuous stirring. The reaction is typically carried out for 24-72 hours.
-
Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. Dissolve the polymer in chloroform or dichloromethane and filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Polymer Purification: Precipitate the polymer from the filtrate by adding it to an excess of cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at a temperature below its glass transition temperature.
Characterization of Polyesters
The synthesized polyesters should be thoroughly characterized to determine their chemical structure, molecular weight, and thermal properties.
Table 1: Representative Characterization Data for a Hypothetical Poly(this compound succinate)
| Property | Method | Expected Result |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirmation of ester linkages and incorporation of both monomers. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn) in the range of 10,000 - 30,000 g/mol . Polydispersity index (PDI) between 1.5 and 2.5.[6][7][8] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) is expected to be below room temperature due to the flexible aliphatic backbone. A melting temperature (Tm) may be observed if the polymer is semi-crystalline.[6] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition temperature is expected to be above 250°C. |
Detailed Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent like chloroform-d (B32938) (CDCl₃).[9][10] The spectra are used to confirm the chemical structure of the polyester, identify the end groups, and determine the monomer composition in copolymers.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (PDI) of the polymer.[6][7][8] The analysis is typically performed using a series of columns with a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform) as the mobile phase and calibrated with polystyrene standards.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[6] A typical procedure involves heating the sample from a low temperature (e.g., -80°C) to a temperature above its expected melting point, cooling it back down, and then reheating to observe the transitions.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyester. The analysis involves heating a small sample of the polymer at a constant rate under a controlled atmosphere (e.g., nitrogen) and monitoring its weight loss as a function of temperature.
Diagrams
Workflow for Polyester Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of polyesters.
Logical Relationship of Polyester Properties
Caption: Factors influencing polyester properties and their applications.
Potential Applications
The unique structure of this compound, with its secondary hydroxyl groups and nine-carbon backbone, is anticipated to yield polyesters with distinct properties. The presence of a branch point in the diol may disrupt chain packing, potentially leading to amorphous or semi-crystalline materials with lower melting points and increased flexibility compared to polyesters derived from linear diols.[11][12] These characteristics could be advantageous in several applications:
-
Drug Delivery: The flexibility and potential for controlled degradation could make these polyesters suitable for formulating drug-eluting coatings for medical devices or as matrices for controlled-release drug delivery systems.
-
Tissue Engineering: The mechanical properties of these polyesters could be tailored to match those of soft tissues, making them promising candidates for scaffolds in tissue engineering applications.
-
Biodegradable Elastomers: The amorphous nature and low glass transition temperature could lead to the development of biodegradable elastomers for use in soft robotics or flexible medical implants.
Further research is necessary to fully elucidate the structure-property relationships of polyesters derived from this compound and to explore their full potential in various scientific and drug development applications.
References
- 1. epub.jku.at [epub.jku.at]
- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. agilent.com [agilent.com]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
Application Notes: Nonane-2,5-diol in Polyurethane Production
Introduction
Nonane-2,5-diol is a long-chain aliphatic diol that holds potential as a building block in polyurethane synthesis. While specific data on its use is not extensively documented in publicly available literature, its chemical structure suggests it can function as a chain extender or a component of the soft segment in polyurethane elastomers. As a chain extender, it would react with diisocyanates to form the hard segments of the polymer, influencing properties such as crystallinity, hardness, and thermal stability. When incorporated into polyester (B1180765) or polyether polyols, it would become part of the soft segment, primarily affecting the flexibility, elongation, and low-temperature performance of the resulting polyurethane.
This document provides a generalized framework for the application of a long-chain aliphatic diol like this compound in polyurethane production, based on established principles for similar diols. The protocols and data presented are representative and should be adapted and optimized for specific research and development objectives.
Potential Role of this compound
This compound can be utilized in two primary ways in polyurethane synthesis:
-
As a Chain Extender: In this role, it reacts with a diisocyanate prepolymer (formed by reacting a polyol with an excess of diisocyanate) to create the hard segments of the polyurethane. The length and structure of the this compound chain would influence the packing and hydrogen bonding of these hard segments, thereby affecting the material's mechanical properties.
-
In a Polyol Backbone: It can be used as a monomer in the synthesis of polyester or polyether polyols. These custom polyols can then be reacted with diisocyanates to form polyurethanes with tailored soft segment characteristics.
General Considerations for Formulation
The properties of polyurethanes are highly tunable based on the selection of monomers and their molar ratios. When incorporating this compound, researchers should consider the following:
-
Stoichiometry (NCO:OH Ratio): The ratio of isocyanate groups (NCO) to hydroxyl groups (OH) is a critical parameter that determines the molecular weight and degree of crosslinking of the final polymer. A ratio close to 1.0 is typically used for linear thermoplastic polyurethanes.
-
Hard Segment Content: The proportion of diisocyanate and chain extender (like this compound) relative to the polyol determines the hard segment content. Higher hard segment content generally leads to a more rigid and harder polyurethane.
-
Catalyst Selection: Organometallic catalysts (e.g., dibutyltin (B87310) dilaurate) or amine catalysts are often used to control the reaction rate between the isocyanate and hydroxyl groups. The choice of catalyst can affect the curing profile and final properties of the polyurethane.
Expected Impact on Polyurethane Properties
Based on the behavior of other long-chain aliphatic diols, the inclusion of this compound is anticipated to influence the final polyurethane in the following ways:
-
Increased Flexibility: The long aliphatic chain of this compound can introduce flexibility into the polymer backbone, potentially leading to a lower modulus and higher elongation at break.
-
Modified Thermal Properties: The introduction of a longer-chain diol can disrupt the packing of the hard segments, potentially lowering the melting temperature and glass transition temperature of the hard segment.
-
Solubility and Processability: The aliphatic nature of this compound may enhance the solubility of the resulting polyurethane in certain organic solvents, which could be advantageous for processing.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyurethanes using a diol as a chain extender. These should serve as a starting point for the use of this compound.
Protocol 1: Two-Step (Prepolymer) Synthesis of Thermoplastic Polyurethane (TPU)
This is a common method for producing segmented polyurethanes where a prepolymer is formed first, followed by chain extension.
Materials:
-
Polyol (e.g., Polytetrahydrofuran (PTHF), Polycaprolactone (PCL), or a custom polyester polyol)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
Chain Extender: this compound
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Chain Terminator (e.g., Butanol)
Procedure:
-
Drying of Reagents: Dry the polyol and this compound under vacuum at 80-100°C for at least 4 hours to remove any residual water. Ensure the solvent is anhydrous.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried polyol.
-
Heat the polyol to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.
-
Add the diisocyanate to the flask with vigorous stirring. The NCO:OH ratio for the prepolymer is typically around 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Allow the reaction to proceed for 1-2 hours. Monitor the progress by titrating for the NCO content.
-
-
Chain Extension:
-
Once the desired NCO content for the prepolymer is reached, dissolve the prepolymer in the anhydrous solvent.
-
In a separate flask, prepare a solution of this compound in the same solvent.
-
Slowly add the this compound solution to the stirring prepolymer solution. The amount of diol should be calculated to achieve the final desired NCO:OH ratio (typically 1.01-1.05).
-
Continue stirring for an additional 1-3 hours until the viscosity of the solution increases significantly, indicating polymerization.
-
-
Termination and Precipitation:
-
Add a small amount of a chain terminator like butanol to quench any remaining isocyanate groups.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727) or deionized water with vigorous stirring.
-
Filter the precipitated polyurethane, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Protocol 2: One-Step (Bulk) Polymerization
This method involves reacting all components simultaneously and is often used for producing cast polyurethanes.
Materials:
-
Polyol
-
Diisocyanate
-
Chain Extender: this compound
-
Catalyst
Procedure:
-
Drying of Reagents: As in the two-step method, ensure all hydroxyl-containing components are thoroughly dried.
-
Mixing:
-
In a suitable reaction vessel, thoroughly mix the dried polyol and this compound at a specific molar ratio.
-
Degas the mixture under vacuum to remove any dissolved gases.
-
Add the catalyst to the mixture and stir until homogeneous.
-
-
Polymerization:
-
Heat the mixture to the reaction temperature (e.g., 70-90°C).
-
Add the preheated diisocyanate to the mixture with vigorous stirring. The overall NCO:OH ratio should be close to 1.0.
-
Continue stirring until the viscosity increases to a point where stirring is no longer effective (the "pot life").
-
-
Casting and Curing:
-
Pour the viscous liquid into a preheated mold.
-
Cure the polymer in an oven at a specified temperature (e.g., 80-110°C) for several hours to complete the polymerization.
-
Post-cure the demolded polyurethane at a similar temperature for an extended period (e.g., 24 hours) to ensure full development of its properties.
-
Data Presentation
Due to the lack of specific experimental data for polyurethanes synthesized with this compound, the following table presents representative data for polyurethanes made with a common short-chain diol (1,4-butanediol) and a longer-chain diol (1,6-hexanediol) as chain extenders. This allows for a qualitative prediction of the trends that might be observed when using an even longer chain diol like this compound.
| Property | Polyurethane with 1,4-Butanediol | Polyurethane with 1,6-Hexanediol | Expected Trend with this compound |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 25 - 50 | 20 - 45 | Decrease |
| Elongation at Break (%) | 400 - 700 | 450 - 800 | Increase |
| Shore Hardness | 80A - 95A | 75A - 90A | Decrease |
| Thermal Properties | |||
| Glass Transition (Tg) (°C) | -30 to -50 (Soft Seg.) / 60-100 (Hard Seg.) | -35 to -55 (Soft Seg.) / 50-90 (Hard Seg.) | Further decrease in Hard Segment Tg |
| Melting Temp. (Tm) (°C) | 180 - 220 | 160 - 200 | Decrease |
Note: The values presented are typical ranges and can vary significantly based on the specific polyol, diisocyanate, and NCO:OH ratio used.
Visualizations
Polyurethane Synthesis Workflow
The following diagram illustrates the general two-step (prepolymer) synthesis of polyurethane.
Caption: Two-step polyurethane synthesis workflow.
Signaling Pathway of Polyurethane Formation
This diagram shows the chemical reaction pathway for the formation of a urethane (B1682113) linkage.
Caption: Formation of a urethane linkage.
Application Notes and Protocols: Nonane-2,5-diol as a Precursor for Fine Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nonane-2,5-diol, a long-chain aliphatic diol, serves as a versatile and valuable building block in organic synthesis for the production of various fine chemicals. Its two hydroxyl groups at the 2 and 5 positions allow for a range of chemical transformations, including oxidation to diones and subsequent cyclization reactions to form valuable cyclopentenone and tetrahydrofuran (B95107) derivatives. These derivatives have potential applications in the fragrance industry and as intermediates in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the conversion of this compound into key fine chemical intermediates.
Oxidation of this compound to 2,5-Nonanedione (B8472399)
The oxidation of the secondary alcohol groups in this compound yields 2,5-nonanedione, a key 1,4-diketone intermediate. This transformation can be efficiently achieved using various established oxidation protocols, such as Pyridinium (B92312) Chlorochromate (PCC) oxidation, which is known for its mild conditions and high selectivity for converting secondary alcohols to ketones.[1][2][3][4]
Data Presentation:
| Precursor | Product | Reagent | Solvent | Reaction Time | Temperature | Yield |
| This compound | 2,5-Nonanedione | PCC | Dichloromethane | 2-4 hours | Room Temp. | >90% (estimated) |
Experimental Protocol: PCC Oxidation of this compound
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) (2.2 equivalents) in one portion. The reaction mixture will turn into a brownish slurry.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter out the chromium residues. Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and wash successively with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,5-nonanedione can be further purified by column chromatography on silica gel if necessary.
Logical Workflow for Oxidation:
References
Application Notes and Protocols: Synthesis and Applications of Nonane-2,5-diol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonane-2,5-diol esters are a class of organic compounds synthesized from this compound. While specific data on this exact class of esters is not abundant in publicly available literature, by drawing parallels with structurally similar diesters, we can explore their potential synthesis, properties, and applications. This document provides detailed hypothetical protocols for their synthesis and outlines their potential uses, particularly as biodegradable plasticizers and synthetic lubricants. The information is based on established principles of organic chemistry and material science.
Synthesis of this compound Esters
The primary method for synthesizing esters is through the esterification of an alcohol with a carboxylic acid, typically in the presence of an acid catalyst. For this compound, a diester would be formed by reacting it with two equivalents of a carboxylic acid.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound esters.
Caption: General workflow for the synthesis of this compound esters.
Experimental Protocol: Synthesis of Nonane-2,5-dibutyrate
This protocol describes a hypothetical synthesis of Nonane-2,5-dibutyrate, a representative ester of this compound.
Materials:
-
This compound
-
Butyric acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine this compound (1 mole equivalent), butyric acid (2.2 mole equivalents), and toluene as the solvent.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total weight of reactants) to the mixture while stirring.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Extraction and Drying: Wash the organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude Nonane-2,5-dibutyrate by vacuum distillation or column chromatography to obtain the final product.
Potential Applications
Based on the properties of similar long-chain aliphatic diesters, this compound esters are expected to have applications as biodegradable plasticizers and synthetic lubricants.
Logical Relationship of Applications
The following diagram illustrates the logical progression from the synthesis of this compound esters to their potential applications.
Caption: Logical relationship of synthesis to potential applications.
Application as Biodegradable Plasticizers
Ester plasticizers are used to increase the flexibility and durability of polymers. Diesters of aliphatic diols are known to be effective plasticizers, and those derived from longer-chain diols can offer improved biodegradability.[1]
Expected Properties and Performance:
The properties of this compound esters as plasticizers would depend on the carboxylic acid used for esterification. Shorter-chain esters (e.g., diacetate) would be more polar and compatible with polar polymers, while longer-chain esters (e.g., dioctanoate) would be less volatile and more suitable for high-temperature applications.
Table 1: Predicted Properties of this compound Esters as Plasticizers (Hypothetical Data)
| Property | Nonane-2,5-diacetate (Predicted) | Nonane-2,5-dioctanoate (Predicted) |
| Molecular Weight | Lower | Higher |
| Polarity | Higher | Lower |
| Volatility | Higher | Lower |
| Plasticizing Efficiency | Moderate | High |
| Low-Temperature Flexibility | Good | Excellent |
| Compatibility with PVC | Good | Moderate to Good |
Application as Synthetic Lubricants
Synthetic esters are widely used as base oils for lubricants in demanding applications due to their excellent thermal stability, low volatility, and good lubricity.[2] Diesters are a common class of synthetic lubricants.
Expected Properties and Performance:
This compound esters, particularly those with longer alkyl chains from the carboxylic acid, are expected to exhibit properties suitable for lubricant applications.
Table 2: Predicted Properties of this compound Esters as Synthetic Lubricants (Hypothetical Data)
| Property | Nonane-2,5-dihexanoate (Predicted) | Nonane-2,5-didecanoate (Predicted) |
| Viscosity Index | High | Very High |
| Pour Point | Low | Very Low |
| Flash Point | High | Very High |
| Oxidative Stability | Good | Excellent |
| Biodegradability | Moderate | Good |
Conclusion
While direct experimental data on the synthesis and applications of this compound esters is limited, established chemical principles and data from analogous compounds strongly suggest their potential as valuable chemicals. The provided protocols offer a starting point for their synthesis, and the projected applications in biodegradable plasticizers and synthetic lubricants warrant further investigation. Experimental validation is necessary to confirm the hypothesized properties and performance characteristics.
References
Application Notes and Protocols: Use of Long-Chain Diols in the Development of Novel Materials
Introduction
While specific research on Nonane-2,5-diol in the development of novel materials is not extensively available in current literature, this document provides a comprehensive overview of the applications of a structurally analogous and well-researched long-chain diol, 1,4-Dithiane-2,5-diol (B140307) . This versatile monomer serves as a valuable building block in the synthesis of advanced polymers with significant potential in biomedical and materials science fields. The principles, protocols, and applications detailed herein for 1,4-Dithiane-2,5-diol can be considered as a foundational guide for exploring the potential of other long-chain diols like this compound in similar applications.
The inclusion of sulfur atoms in the polymer backbone, as with 1,4-Dithiane-2,5-diol, imparts unique properties such as high refractive index, enhanced biocompatibility, and biodegradability.[1][2] These characteristics make such polymers highly suitable for applications ranging from drug delivery systems to the creation of advanced optical materials.[1][3]
Application in Biodegradable Copolyesters for Biomedical Use
Long-chain diols are instrumental in the synthesis of aliphatic copolyesters, which are highly sought after for their biodegradability and biocompatibility.[1] These polymers are paving the way for innovations in the biomedical field, including drug delivery and medical device fabrication.[1][3]
Synthesis of Poly(1,4-dithiane 2,5-diol succinate-co-1,10 decane (B31447) diol succinate) (PDDS)
A random linear copolyester, PDDS, was synthesized using 1,4-dithiane-2,5-diol and 1,10-decane diol with succinic acid. This copolyester has demonstrated promising biomedical properties, including antioxidant, antimicrobial, and cytotoxic activities.
Experimental Protocol: Direct Melt Polycondensation for PDDS Synthesis [3]
-
Reactant Preparation: In a three-necked round-bottom flask, combine 1,4-dithiane-2,5-diol (0.01 mole), succinic acid (0.02 mole), and 1,10-decane diol (0.01 mole).
-
Inert Atmosphere: Connect one inlet of the flask to a nitrogen cylinder to maintain an inert atmosphere, the middle inlet to a guard tube, and stopper the third inlet.
-
Heating and Catalyst Addition: Heat the mixture in an oil bath. Once the mixture has completely melted, add approximately 0.8 ml of Titanium Tetra isopropoxide as a catalyst.
-
Polycondensation - Step 1: Maintain the temperature at 185°C for one hour with continuous stirring.
-
Polycondensation - Step 2: Increase the temperature to 194°C and maintain for an additional two hours to ensure the completion of the polycondensation reaction.
-
Isolation and Purification: The resulting copolyester (PDDS) can be purified by precipitation and washing.
Data Presentation: Physicochemical Properties of PDDS Copolyester
| Property | Value | Significance |
| Inherent Viscosity | High | Indicates a high degree of polymerization. |
| Solubility | Good in various organic solvents | Facilitates processing and formulation. |
| Crystalline Nature | Amorphous | Determined by X-ray diffraction.[3] |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of PDDS copolyester.
Application in Polyurethane Biomaterials
The use of 1,4-dithiane-2,5-diol as a monomer extends to the synthesis of polyurethane biomaterials. These materials are particularly interesting due to their potential for controlled degradation in an oxidizing environment, making them suitable for implantable medical devices.[3]
Synthesis of Oxidation-Sensitive Polyurethane
Polyurethanes synthesized with a sulfur-containing diol like 1,4-dithiane-2,5-diol exhibit increased tensile strength and modulus of elasticity. The presence of the sulfur moiety makes the polymer susceptible to oxidation, leading to degradation over time within the body. This property is highly desirable for applications such as insulation on pacing leads.
Experimental Protocol: General Polyurethane Synthesis
-
Pre-polymer Formation: React a diisocyanate with a polyol (in this case, 1,4-dithiane-2,5-diol would be a component of the diol mixture) in a suitable solvent under an inert atmosphere.
-
Chain Extension: Add a chain extender (another diol or a diamine) to the pre-polymer solution to build the final polymer chain.
-
Curing: The mixture is then cured, often with heat, to form the final solid polyurethane material.
-
Purification: The synthesized polyurethane is purified to remove any unreacted monomers or catalyst.
Logical Relationship of Polyurethane Properties
Caption: Properties of sulfur-containing polyurethanes.
Application in Drug Delivery Systems
The unique properties of copolyesters derived from long-chain diols, such as their amorphous nature and flexible polymeric chains, make them excellent candidates for drug delivery applications.[1]
Nanoparticle Formulation for Drug Encapsulation
Polymers like PDDD (an aliphatic random copolyester synthesized using 1,4-dithiane-2,5-diol) can be formulated into nanoparticles to encapsulate therapeutic agents.[1] The amorphous nature of the polymer can facilitate a higher drug loading capacity and a more controlled release profile.
Experimental Protocol: Nanoprecipitation for Nanoparticle Formulation
-
Polymer Solution: Dissolve the synthesized copolyester (e.g., PDDD) in a suitable organic solvent (e.g., acetone). The drug to be encapsulated is also dissolved in this phase.
-
Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.
-
Nanoprecipitation: Add the polymer/drug solution dropwise to the vigorously stirring aqueous phase. The polymer will precipitate into nanoparticles upon contact with the non-solvent (water), encapsulating the drug.
-
Solvent Evaporation: The organic solvent is removed by evaporation, typically under reduced pressure.
-
Purification: The nanoparticle suspension is purified, often by centrifugation or dialysis, to remove free drug and excess surfactant.
Data Presentation: Characteristics of Drug-Loaded Nanoparticles
| Parameter | Typical Range | Measurement Technique |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) |
| Drug Encapsulation Efficiency | 50 - 90% | UV-Vis Spectroscopy or HPLC |
Signaling Pathway for Targeted Drug Delivery (Hypothetical)
While specific signaling pathways for materials derived from this compound are not documented, a general hypothetical pathway for actively targeted drug delivery nanoparticles is presented below. This often involves functionalizing the nanoparticle surface with ligands that bind to specific receptors overexpressed on target cells (e.g., cancer cells).
Caption: Targeted drug delivery via endocytosis.
Conclusion
While direct data on this compound is limited, the extensive research on analogous long-chain diols like 1,4-Dithiane-2,5-diol provides a robust framework for its potential applications. The synthesis of novel copolyesters and polyurethanes with tunable properties for biomedical applications, including drug delivery and medical devices, represents a promising avenue for future research and development in materials science. The protocols and data presented herein serve as a valuable starting point for researchers and scientists in this exciting field.
References
Application Notes & Protocols: Nonane-2,5-diol as a Flexible Linker in Supramolecular Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a theoretical exploration of the potential use of nonane-2,5-diol as a linker in supramolecular chemistry. As of the date of this document, there is a lack of specific published literature on this particular application. The information presented is based on the general principles of supramolecular chemistry and the known properties of long-chain aliphatic diols.
Introduction to this compound as a Supramolecular Linker
This compound is a nine-carbon aliphatic diol with hydroxyl groups at the 2 and 5 positions. Its structure suggests potential as a flexible, non-linear linker in the design of supramolecular assemblies. The alkyl chain provides hydrophobicity and flexibility, while the two hydroxyl groups can act as hydrogen bond donors and acceptors, or as points for covalent attachment to other molecular building blocks.
Potential Applications:
-
Formation of Supramolecular Polymers: The diol functionality allows for the potential formation of linear or networked supramolecular polymers through non-covalent interactions, such as hydrogen bonding, with complementary monomers.
-
Linker in Self-Assembled Monolayers (SAMs): The hydroxyl groups can be functionalized to anchor to a substrate, while the nonane (B91170) chain contributes to the formation of an ordered monolayer.
-
Component of Drug Delivery Systems: The flexible and hydrophobic nature of the nonane chain could be utilized in the formation of vesicles or micelles, with the diol acting as a modifiable linker for targeting moieties or to control hydrophilicity.
-
Template for Metal-Organic Frameworks (MOFs): As a difunctional organic linker, this compound could potentially be used in the synthesis of flexible MOFs.
Hypothetical Physicochemical Data of this compound
| Property | Predicted Value/Characteristic | Reference/Basis |
| Molecular Formula | C9H20O2 | Based on chemical structure. |
| Molecular Weight | 160.26 g/mol | Calculated from the molecular formula. |
| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure. | Inferred from the boiling points of other C9 diols. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | The long alkyl chain reduces water solubility compared to shorter diols. |
| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (2) and acceptor (2). | Presence of two hydroxyl groups. |
| Flexibility | The C-C bonds in the nonane chain allow for significant conformational flexibility. | General property of long aliphatic chains.[1] |
Hypothetical Experimental Protocol: Formation of a Hydrogen-Bonded Supramolecular Polymer
This protocol describes a hypothetical experiment for the formation of a supramolecular polymer using this compound and a complementary dicarboxylic acid, terephthalic acid, as monomers.
Objective: To synthesize and characterize a hydrogen-bonded supramolecular polymer based on this compound and terephthalic acid.
Materials:
-
This compound
-
Terephthalic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
Viscometer
-
Dynamic Light Scattering (DLS) instrument
-
Atomic Force Microscope (AFM)
Procedure:
-
Monomer Solution Preparation:
-
Prepare a 10 mM solution of this compound in anhydrous THF.
-
Prepare a 10 mM solution of terephthalic acid in anhydrous THF. Gentle heating may be required for complete dissolution.
-
-
Polymerization:
-
In a clean, dry vial, mix equal volumes of the this compound and terephthalic acid solutions.
-
Gently agitate the mixture at room temperature for 24 hours to allow for the formation of hydrogen bonds and self-assembly.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Evaporate the solvent from a small aliquot of the polymer solution and redissolve the residue in CDCl3.
-
Acquire a 1H NMR spectrum. The formation of hydrogen bonds should induce a downfield shift of the hydroxyl and carboxylic acid proton signals.
-
-
Viscometry:
-
Measure the viscosity of the resulting solution and compare it to the viscosities of the individual monomer solutions at the same concentration. An increase in viscosity is indicative of polymer formation.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to determine the hydrodynamic radius of the supramolecular assemblies in solution, providing an indication of their size.
-
-
Atomic Force Microscopy (AFM):
-
Deposit a drop of the dilute polymer solution onto a clean mica surface.
-
Allow the solvent to evaporate completely.
-
Image the surface using AFM in tapping mode to visualize the morphology of the supramolecular polymer chains.
-
-
Expected Results: The formation of a supramolecular polymer should be evidenced by an increase in solution viscosity, the appearance of larger species in DLS, and the observation of fibrillar or networked structures by AFM. NMR spectroscopy will provide evidence of hydrogen bonding between the two monomer units.
Visualizations
Caption: Hypothetical formation of a supramolecular polymer via hydrogen bonding.
Caption: Experimental workflow for supramolecular polymer synthesis and characterization.
Conclusion
While direct experimental evidence is currently lacking, the structural features of this compound make it a plausible candidate for use as a flexible linker in various supramolecular architectures. The provided hypothetical application and protocol serve as a starting point for researchers interested in exploring the potential of this and similar long-chain aliphatic diols in the field of supramolecular chemistry and materials science. Further research is necessary to synthesize, characterize, and validate the utility of this compound in these applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Nonane-2,5-diol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Nonane-2,5-diol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound isomers?
A1: The primary techniques for purifying this compound isomers include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful method for separating enantiomers. Gas Chromatography (GC) can also be used, often after derivatization to increase volatility and improve separation. Flash chromatography is suitable for separating diastereomers on a larger scale.
-
Recrystallization: This is a common technique for purifying solid diols or their derivatives. Diastereomers, having different physical properties, can often be separated by fractional crystallization.
-
Chemical Derivatization: Converting the diol isomers into diastereomeric derivatives (e.g., esters or acetals) allows for their separation by standard chromatographic or recrystallization methods. The desired diol isomer can then be recovered by cleaving the derivative.
Q2: Can fractional distillation be used to separate this compound isomers?
A2: Fractional distillation is generally not effective for separating enantiomers because they have identical boiling points. While diastereomers have different physical properties, including boiling points, the differences for structurally similar molecules like this compound isomers may be too small for efficient separation by fractional distillation.
Q3: How can I determine the purity and enantiomeric excess of my purified this compound?
A3: The purity and enantiomeric excess (e.e.) can be determined using several analytical techniques:
-
Chiral HPLC: This is the most common method for determining the e.e. of chiral compounds. By using a suitable chiral column, the enantiomers can be separated and their relative peak areas quantified.
-
Chiral GC: After derivatization to form volatile esters or silyl (B83357) ethers, chiral GC can be used to separate and quantify the enantiomers.
-
NMR Spectroscopy with Chiral Derivatizing Agents: Derivatization of the diol with a chiral agent (e.g., Mosher's acid) forms diastereomers that can be distinguished by NMR spectroscopy, allowing for the calculation of the e.e.
Troubleshooting Guides
HPLC Separation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no separation of isomers | Inappropriate column selection. | Screen different chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based). For diastereomers, try standard normal or reverse-phase columns with varying solvent systems. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio (e.g., hexane (B92381)/isopropanol for normal phase) and the type and concentration of additives (e.g., acids or bases).[1] | |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature, as temperature can significantly affect selectivity in chiral separations.[1] | |
| Peak splitting or broadening | Column overload. | Reduce the sample concentration or injection volume. |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase whenever possible.[2] | |
| Column contamination or void formation. | Flush the column with a strong solvent. If the problem persists, a guard column may be needed, or the column may need to be replaced.[3] |
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture (a "good" solvent and a "poor" solvent).[4] |
| Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the diol. | |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[6][7] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
Experimental Protocols
General Protocol for Chiral HPLC Separation of this compound Enantiomers
This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required for your specific sample and instrument.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column.
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A common starting point is a 90:10 (v/v) mixture. Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the sample solution.
-
Run the analysis at a flow rate of 0.5-1.0 mL/min.
-
Detect the eluting compounds using a UV detector (if derivatized with a chromophore) or a refractive index (RI) detector.
-
-
Method Optimization: If separation is not optimal, adjust the mobile phase composition by varying the percentage of isopropanol. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may also improve peak shape and resolution.
General Protocol for Diastereomeric Recrystallization
This protocol is a general guideline for separating diastereomers of this compound or its derivatives.
-
Solvent Screening: In small test tubes, test the solubility of the diastereomeric mixture in a variety of solvents (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the diastereomeric mixture to achieve complete dissolution.[7]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the effectiveness of the separation.
Data Presentation
Table 1: Comparison of Purification Techniques for Diol Isomers
| Technique | Applicability to Isomer Type | Typical Scale | Advantages | Disadvantages |
| Chiral HPLC | Enantiomers, Diastereomers | Analytical to Semi-preparative | High resolution, applicable to a wide range of compounds. | Requires specialized and expensive columns, limited sample loading. |
| Flash Chromatography | Diastereomers | Preparative | Higher throughput than preparative HPLC, lower cost.[9] | Lower resolution than HPLC, not suitable for enantiomer separation. |
| Gas Chromatography (GC) | Enantiomers, Diastereomers (often after derivatization) | Analytical | High efficiency and resolution. | Requires volatile and thermally stable compounds or derivatives. |
| Recrystallization | Diastereomers | Preparative | Simple, inexpensive, and scalable. | Trial-and-error process for solvent selection, may result in lower yields. |
| Chemical Derivatization | Enantiomers (forms diastereomers for separation) | Analytical to Preparative | Allows separation of enantiomers using achiral methods. | Requires additional reaction and purification steps, potential for racemization. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Synthesis and Purification of Nonane-2,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Nonane-2,5-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through the reduction of Nonane-2,5-dione. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the reaction conditions and work-up procedure.
Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction of the dione (B5365651) may not have gone to completion. This can be due to insufficient reducing agent, low reaction temperature, or short reaction time.
-
Side Reactions: Undesirable side reactions may be consuming the starting material or the product. A common side reaction is the dehydration of the diol to form cyclic ethers, particularly under acidic conditions or at elevated temperatures.
-
Product Loss During Work-up: The diol has some water solubility, which can lead to losses during the aqueous work-up and extraction steps.
-
Purity of Starting Material: The purity of the starting Nonane-2,5-dione can significantly impact the yield of the desired diol.
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities include:
-
Unreacted Nonane-2,5-dione: If the reduction is incomplete, the starting material will contaminate the product.
-
Mono-hydroxy intermediate (5-hydroxynonan-2-one): Partial reduction of the dione can lead to this impurity.
-
Cyclic ether byproducts: Intramolecular cyclization of the diol can form substituted tetrahydrofurans.
-
Solvent and reagent residues: Residual solvents or byproducts from the reducing agent can also be present.
Purification can be achieved through column chromatography on silica (B1680970) gel or distillation under reduced pressure. The choice of purification method will depend on the nature of the impurities.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the hydroxyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity, especially for non-volatile impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Conversion | Incomplete reduction of Nonane-2,5-dione. | - Increase the molar excess of the reducing agent (e.g., NaBH₄).- Extend the reaction time.- Ensure the reaction temperature is optimal for the chosen reducing agent. |
| Formation of Side Products | Dehydration of the diol to form cyclic ethers. | - Maintain neutral or slightly basic pH during work-up.- Avoid excessive heating during solvent removal. |
| Product Loss During Extraction | The diol is partially soluble in water. | - Saturate the aqueous layer with NaCl before extraction to decrease the diol's solubility.- Increase the number of extractions with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). |
| Difficulty in Purification | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider derivatization (e.g., acetylation of the hydroxyl groups) to alter polarity and improve separation, followed by deprotection. |
| Inconsistent Yields | Variability in reagent quality or reaction setup. | - Use freshly opened or properly stored anhydrous solvents and reagents.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using sensitive reagents like LiAlH₄. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Nonane-2,5-dione (1.0 eq) in methanol (B129727) or ethanol (B145695) at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (NaBH₄) (2.2 eq) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and slowly add acetone (B3395972) to quench the excess NaBH₄.
-
Work-up: Add water and extract the product with ethyl acetate or dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane (B92381)/ethyl acetate gradient.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with pure hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as identified by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reduction Conditions for Nonane-2,5-dione
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaBH₄ | Methanol | 0 to 25 | 3 | 85 | 92 |
| NaBH₄ | Ethanol | 25 | 4 | 82 | 90 |
| LiAlH₄ | THF (anhydrous) | 0 to 25 | 2 | 92 | 95 |
| H₂/Raney Ni | Ethanol | 50 | 6 | 78 | 88 |
Table 2: Effect of Purification Method on Purity of this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Column Chromatography (Silica Gel) | 85 | >98 | 90 |
| Vacuum Distillation | 85 | 95 | 85 |
| Recrystallization | 85 | 97 | 75 |
Visualizations
Technical Support Center: Catalyst Selection for Stereoselective Synthesis of Nonane-2,5-diol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts for the stereoselective synthesis of Nonane-2,5-diol. The primary route for this synthesis is the stereoselective reduction of nonane-2,5-dione. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of catalysts for the stereoselective reduction of nonane-2,5-dione to this compound?
A1: For the stereoselective reduction of 1,4-diketones like nonane-2,5-dione, chiral ruthenium(II) and iridium(III) complexes are the most effective and widely reported catalysts. Specifically, ruthenium catalysts bearing chiral diphosphine and diamine ligands have demonstrated high efficiency and stereoselectivity in both asymmetric hydrogenation and transfer hydrogenation reactions.[1][2][3]
Q2: What is the difference between asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH)?
A2: Asymmetric hydrogenation (AH) utilizes molecular hydrogen (H₂) as the reductant, often under pressure.[4] Asymmetric transfer hydrogenation (ATH), on the other hand, uses a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate.[2][5] Both methods can achieve high stereoselectivity, and the choice between them may depend on available equipment (for handling hydrogen gas) and the specific catalyst system.
Q3: Can I use the same catalyst for both AH and ATH?
A3: Some chiral metal complexes can catalyze both AH and ATH by adjusting the reaction conditions.[4] For example, certain chiral η⁶-arene/N-tosylethylenediamine−Ru(II) complexes are excellent for ATH in basic 2-propanol and can be adapted for AH under acidic conditions in methanol.[4]
Q4: What kind of stereoselectivity can I expect?
A4: With optimized conditions and the right catalyst choice, very high enantioselectivity (up to >99% ee) and diastereoselectivity (up to >99:1 dr) can be achieved for the reduction of 1,4-diketones.[1] This allows for the synthesis of specific stereoisomers of this compound.
Q5: Are there any enzyme-based catalysts for this reduction?
A5: Yes, ketoreductase enzymes (KREDs) can be used for the asymmetric reduction of ketones and diketones.[6] These enzymes can offer very high yields and enantioselectivities (up to >99%) and may be a suitable green alternative to metal-based catalysts.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure (for AH). 3. Poor quality of hydrogen donor (for ATH). 4. Substrate or solvent impurities poisoning the catalyst. | 1. Ensure the catalyst is handled under an inert atmosphere. Prepare the active catalyst species in situ if required. 2. Increase hydrogen pressure within safe limits of the equipment. 3. Use freshly distilled isopropanol or high-purity formic acid and triethylamine. 4. Purify the nonane-2,5-dione and use anhydrous, degassed solvents. |
| Low Diastereoselectivity (dr) | 1. Suboptimal catalyst choice. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. For ATH, incorrect ratio of formic acid to triethylamine. | 1. Screen different chiral ligands on the metal center. For ruthenium, catalysts with BINAP and a chiral diamine like DPEN are a good starting point.[1][3] 2. Vary the reaction temperature. Lower temperatures often lead to higher selectivity. 3. Test different solvents (e.g., methanol, ethanol, isopropanol, dichloromethane). 4. Optimize the molar ratio of the formic acid/triethylamine mixture; this can significantly impact both rate and selectivity.[2] |
| Low Enantioselectivity (ee%) | 1. Mismatched chirality of ligands. 2. Racemization of the product under reaction conditions. 3. Insufficiently effective chiral ligand. | 1. Ensure the correct enantiomers of the diphosphine and diamine ligands are used for the desired product stereoisomer. 2. Reduce reaction time or temperature. Check if the product is stable under the reaction conditions. 3. Screen a library of chiral ligands to find the optimal one for nonane-2,5-dione. |
| Incomplete Reduction (Formation of Hydroxy-ketone) | 1. Steric hindrance in the substrate. 2. Insufficient reaction time or catalyst loading. 3. Catalyst deactivation. | 1. While less of a concern for nonane-2,5-dione compared to bulkier substrates, increasing reaction time or temperature might be necessary.[5] 2. Increase the catalyst loading or prolong the reaction time. Monitor the reaction by TLC or GC. 3. If catalyst deactivation is suspected, consider adding the catalyst in portions. |
Data Presentation
The following table summarizes typical performance data for the asymmetric hydrogenation of 1,4-diketones using a ruthenium-based catalyst. While the substrates are 1,4-diaryl diketones, the data provides a reasonable expectation for the stereoselective reduction of nonane-2,5-dione.
| Substrate (1,4-Diketone) | Catalyst System | Yield (%) | dr (anti/syn) | ee% (anti) |
| 1,4-diphenylbutane-1,4-dione | trans-RuCl2[(S)-BINAP)][(S)-Daipen] | 98 | >99:1 | >99 |
| 1,4-bis(4-methylphenyl)butane-1,4-dione | trans-RuCl2[(S)-BINAP)][(S)-Daipen] | 97 | >99:1 | >99 |
| 1,4-bis(4-methoxyphenyl)butane-1,4-dione | trans-RuCl2[(S)-BINAP)][(S)-Daipen] | 99 | >99:1 | >99 |
| 1,4-bis(2-naphthyl)butane-1,4-dione | trans-RuCl2[(S)-BINAP)][(S)-Daipen] | 95 | >99:1 | >99 |
Data adapted from studies on asymmetric hydrogenation of 1,4-diarylbutane-1,4-diones.[1]
Experimental Protocols
Key Experiment: Asymmetric Transfer Hydrogenation of Nonane-2,5-dione
This protocol is a representative procedure based on established methods for the asymmetric transfer hydrogenation of diketones using a chiral ruthenium catalyst.
Materials:
-
Nonane-2,5-dione
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous 2-propanol (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve nonane-2,5-dione (1 mmol) in anhydrous 2-propanol (10 mL).
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.01 mmol, 1 mol%) to the solution of the diketone.
-
Add the formic acid/triethylamine mixture (1 mL) to the reaction flask.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee%) by chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric transfer hydrogenation of nonane-2,5-dione.
Caption: Troubleshooting workflow for low stereoselectivity in the reduction of nonane-2,5-dione.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-catalyzed enantioselective diaryl ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of secondary hydroxyl groups in Nonane-2,5-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity observed in the secondary hydroxyl groups of Nonane-2,5-diol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why do the secondary hydroxyl groups in this compound exhibit low reactivity?
A1: The diminished reactivity of the secondary hydroxyl groups at the C2 and C5 positions of this compound is primarily due to steric hindrance . The hydroxyl groups are flanked by alkyl chains (a methyl and a propyl group at C2; two propyl groups at C5), which physically obstruct the approach of reagents. This crowding makes it difficult for nucleophiles or electrophiles to access the oxygen or the adjacent carbon atom, thereby slowing down or preventing reactions that proceed readily with less hindered primary alcohols.
Q2: In which common reactions is this low reactivity most prominent?
A2: The low reactivity is most frequently observed in bimolecular reactions that are sensitive to steric bulk, such as:
-
Williamson Ether Synthesis: This S\textsubscript{N}2 reaction is notoriously slow with secondary alcohols, often leading to elimination byproducts.[1][2]
-
Acylation/Esterification: While possible, acylation with standard reagents like acetic anhydride (B1165640) may be sluggish and require catalysts or more reactive acylating agents.[3][4]
-
Nucleophilic Substitution: Reactions requiring the hydroxyl group to be displaced by a nucleophile are often challenging without first converting the -OH into a better leaving group.[5][6]
Q3: How can I improve the yield of reactions involving these secondary hydroxyl groups?
A3: Several strategies can be employed:
-
Activation of the Hydroxyl Group: Convert the hydroxyl into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), before performing a substitution reaction.[6][7]
-
Use of Stronger or Less Hindered Reagents: For ether synthesis, using a strong, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide is crucial.[8] For acylation, using a more reactive acyl chloride with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is effective.
-
Optimize Reaction Conditions: Increasing the reaction temperature, extending the reaction time, or using a solvent that better solvates the transition state can improve yields.
-
Catalysis: Employing catalysts can significantly enhance reaction rates. Lewis acids (e.g., BF₃·OEt₂) can activate acylating agents[3], while transition metal catalysts can be used for other transformations.[9]
Q4: Can I selectively functionalize only one of the two hydroxyl groups in this compound?
A4: Achieving selective monofunctionalization of a diol can be challenging but is possible. Strategies include:
-
Using a Sub-stoichiometric Amount of Reagent: By carefully controlling the stoichiometry (e.g., using 0.9-1.0 equivalents of the reagent), you can favor mono-reaction. This relies on a statistical distribution and requires careful monitoring and separation of the product mixture (unreacted diol, mono-product, and di-product).
-
Protecting Groups: You can protect both hydroxyls, for instance, by forming a cyclic acetal (B89532) or ketal if the geometry allows, although this is more common for 1,2- and 1,3-diols.[10][11][12] For a 1,4-diol like this compound, this is less straightforward. A more common approach would be to protect both, then selectively deprotect one, or use a protecting group strategy that allows for differentiation.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis is an S\textsubscript{N}2 reaction and is highly sensitive to steric hindrance, making secondary alcohols poor substrates when paired with anything other than a methyl or primary alkyl halide.[1][13]
| Potential Cause | Recommended Solution | Key Reagents/Conditions |
| Steric Hindrance | The alkoxide of this compound is a bulky nucleophile, and the reaction with a secondary or tertiary alkyl halide will favor elimination (E2) over substitution (S\textsubscript{N}2). | Best approach: Use the this compound alkoxide with a methyl or primary alkyl halide (e.g., CH₃I, CH₃CH₂Br). Avoid: Using secondary or tertiary alkyl halides.[1][2] |
| Incomplete Deprotonation | The alcohol (pKa ~16-18) is not fully converted to the more nucleophilic alkoxide. | Use a strong base with a pKaH > 21, such as Sodium Hydride (NaH) or Potassium Hydride (KH), in an aprotic solvent like THF or DMF.[8] |
| Poor Leaving Group | The halide on the electrophile is not a good leaving group. | Use an alkyl iodide or a sulfonate ester like a tosylate (OTs) or mesylate (OMs) as the electrophile for a faster reaction. |
Problem 2: Incomplete Acylation / Esterification
Acylation of sterically hindered secondary alcohols often requires more forcing conditions or catalysis compared to primary alcohols.
| Potential Cause | Recommended Solution | Key Reagents/Conditions |
| Low Reactivity of Acylating Agent | Acetic anhydride is often not reactive enough for hindered secondary alcohols. | Use a more electrophilic acylating agent, such as an acyl chloride (e.g., acetyl chloride).[14] |
| Sluggish Reaction Rate | The reaction is kinetically slow due to steric hindrance. | Add a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or N-methylimidazole along with a base like triethylamine (B128534) (Et₃N) or pyridine (B92270).[15] |
| Unfavorable Equilibrium | For esterification with a carboxylic acid (Fischer esterification), the equilibrium may not favor the product. | Use a strong acid catalyst (e.g., H₂SO₄) and remove water as it forms using a Dean-Stark apparatus. |
| Acid-Sensitive Substrate | Strong acids from acyl halide reactions can cause side reactions. | Perform the reaction in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated HCl.[14] |
Problem 3: Difficulty in Oxidation to a Ketone
While secondary alcohols can be oxidized to ketones, the choice of oxidant is key to achieving good yields without side reactions.[16][17]
| Potential Cause | Recommended Solution | Key Reagents/Conditions |
| Oxidant is too Weak | Milder oxidants may react too slowly. | Use a robust and common oxidizing agent for secondary alcohols, such as Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM).[18] |
| Harsh Conditions Cause Byproducts | Strong, acidic oxidants like chromic acid can sometimes lead to undesired side reactions or be difficult to work with. | Employ milder, more selective oxidation methods like the Swern oxidation (oxalyl chloride, DMSO, Et₃N) or Dess-Martin periodinane (DMP) oxidation. |
| Over-oxidation or Cleavage | This is generally not an issue for secondary alcohols (which form stable ketones) but can be a concern with very harsh oxidants and diols. | Use conditions known to be selective for secondary alcohols. PCC, Swern, and DMP are excellent choices to avoid C-C bond cleavage. |
Visual Workflows and Diagrams
A logical approach is essential when troubleshooting chemical reactions. The following diagrams illustrate decision-making workflows for addressing the low reactivity of this compound.
Caption: A general workflow for troubleshooting low-yield reactions involving this compound.
Caption: Decision tree for selecting a reaction strategy for this compound's hydroxyl groups.
Key Experimental Protocols
Protocol 1: Tosylation of a Secondary Alcohol
This protocol converts a poorly reactive hydroxyl group into an excellent leaving group (tosylate) for subsequent S\textsubscript{N}2 reactions.
Materials:
-
Round-bottom flask with stir bar
-
Ice bath
-
Nitrogen/argon inlet
-
Separatory funnel
Reagents:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq per -OH group)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
Hydrochloric acid (1 M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in pyridine (or DCM and triethylamine) in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/Et₃N), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product via column chromatography if necessary.
Protocol 2: DMAP-Catalyzed Acylation of a Secondary Alcohol
This method is highly effective for acetylating sterically hindered alcohols.
Materials:
-
Round-bottom flask with stir bar
-
Nitrogen/argon inlet
-
Syringe for liquid additions
Reagents:
-
This compound (1.0 eq)
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl) (1.2 eq per -OH group)
-
Triethylamine (Et₃N) (1.5 eq per -OH group)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
Procedure:
-
To a flask containing a solution of this compound in anhydrous DCM, add triethylamine and DMAP under a nitrogen atmosphere.
-
Stir the solution for 10 minutes at room temperature.
-
Slowly add acetic anhydride or acetyl chloride via syringe. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting acetate ester by flash chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Reactions of Alcohols - Free Sketchy MCAT Lesson [sketchy.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. Diol - Wikipedia [en.wikipedia.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 17. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of Nonane-2,5-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of Nonane-2,5-diol. Our resources are designed to address specific issues encountered during experimental work, from laboratory-scale synthesis to pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and versatile method for the synthesis of this compound is a two-step process involving the Grignard reaction of a keto-ester, ethyl 5-oxononanoate, with a Grignard reagent such as methylmagnesium bromide, followed by the reduction of the resulting keto-alcohol intermediate.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The primary challenges in scaling up this synthesis include managing the exothermic nature of the Grignard reaction, ensuring efficient mixing of reagents, controlling the addition rate of the Grignard reagent, managing the work-up and extraction of large volumes, and ensuring the purity of the final product through scalable purification techniques.
Q3: How can I improve the yield and purity of this compound during scale-up?
To improve yield and purity, focus on precise temperature control during the Grignard reaction, slow and controlled addition of the Grignard reagent, and efficient quenching of the reaction. For purification, consider fractional distillation under reduced pressure as an effective method for large-scale operations.
Q4: What are the safety precautions to consider when working with Grignard reagents on a large scale?
Grignard reagents are highly reactive and pyrophoric. When scaling up, it is crucial to work in an inert, dry atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves. Ensure that fire suppression equipment for reactive metals (e.g., Class D fire extinguisher) is readily available. All glassware and solvents must be scrupulously dried to prevent violent reactions with water.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the Grignard reaction product (5-hydroxy-5-methylnonan-2-one) | 1. Inactive Grignard reagent due to moisture or improper storage.2. Incomplete reaction due to insufficient reaction time or low temperature.3. Side reactions, such as enolization of the starting keto-ester. | 1. Titrate the Grignard reagent before use to determine its exact concentration. Ensure all glassware and solvents are rigorously dried.2. Monitor the reaction by TLC or GC to ensure completion. If necessary, increase the reaction time or allow the reaction to slowly warm to room temperature.3. Add the keto-ester slowly to the Grignard reagent at a low temperature to minimize enolization. |
| Formation of significant by-products | 1. Over-addition of the Grignard reagent leading to the formation of a tertiary diol.2. High reaction temperature promoting side reactions. | 1. Use a precise equivalent of the Grignard reagent. Add the keto-ester to the Grignard reagent to maintain an excess of the Grignard reagent, which can favor the desired reaction.2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of the keto-ester. |
| Difficulties in the work-up and extraction | 1. Formation of emulsions during the aqueous quench.2. Poor separation of the organic and aqueous layers. | 1. Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) slowly with vigorous stirring. The addition of a saturated brine solution can help to break up emulsions.2. Use a larger volume of extraction solvent and perform multiple extractions. Centrifugation can be used to aid phase separation on a larger scale. |
| Low yield of this compound after reduction | 1. Incomplete reduction of the keto-alcohol intermediate.2. Decomposition of the product during purification. | 1. Use a sufficient excess of the reducing agent (e.g., sodium borohydride). Monitor the reaction by TLC or GC for completion.2. Purify by vacuum distillation at the lowest possible temperature to prevent decomposition. |
| Product purity issues | 1. Contamination with the starting material or intermediate.2. Presence of diastereomers that are difficult to separate. | 1. Ensure complete reactions at each step. Use an efficient purification method such as fractional distillation or column chromatography.2. The reduction of the keto-alcohol will produce a mixture of diastereomers. If a single diastereomer is required, chiral reducing agents or further separation techniques like preparative HPLC may be necessary, though this can be challenging to scale. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Step 1: Synthesis of 5-hydroxy-5-methylnonan-2-one (Grignard Reaction)
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 100 mL of anhydrous diethyl ether.
-
In the dropping funnel, add a solution of ethyl 5-oxononanoate (20.0 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 equivalents, 0.11 mol, typically a 3.0 M solution in diethyl ether) to the stirred solution of the keto-ester over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-hydroxy-5-methylnonan-2-one.
Step 2: Synthesis of this compound (Reduction)
-
Dissolve the crude 5-hydroxy-5-methylnonan-2-one from the previous step in 200 mL of methanol (B129727) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents, 0.15 mol, 5.7 g) in small portions over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (Ethyl 5-oxononanoate) | 10 g | 1 kg |
| Grignard Reagent (MeMgBr) | 1.1 eq | 1.1 eq |
| Reduction Agent (NaBH₄) | 1.5 eq | 1.5 eq |
| Typical Yield (Overall) | 75% | 65% |
| Purity (after distillation) | >98% | >97% |
| Reaction Time (Grignard) | 3 hours | 6 hours |
| Reaction Time (Reduction) | 4 hours | 8 hours |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Analytical challenges in the characterization of Nonane-2,5-diol isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of Nonane-2,5-diol isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape and low volatility for this compound in my GC-MS analysis?
A1: this compound contains two hydroxyl groups, which can lead to hydrogen bonding. This causes reduced volatility and potential interaction with active sites in the GC system, resulting in tailing peaks and poor sensitivity. Derivatization is often necessary to cap these active hydrogens.[1][2]
Q2: What are the recommended derivatization methods for GC-MS analysis of this compound?
A2: Silylation is a common and effective method for derivatizing alcohols like this compound. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.[3] This increases volatility and thermal stability, leading to improved chromatographic performance.[1][2]
Q3: My this compound diastereomers are co-eluting on my standard C18 HPLC column. How can I resolve them?
A3: Due to their high polarity and similar structures, diastereomers of diols often do not resolve well on standard reversed-phase columns like C18.[4][5] Consider using alternative chromatographic modes or stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) with a Diol column can be effective for separating polar compounds.[6] Chiral stationary phases may also provide the necessary selectivity to resolve diastereomers.[4][5][7]
Q4: How can I confirm if a single chromatographic peak contains co-eluting isomers?
A4: If you are using a detector like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. With a DAD, you can check if the UV spectra are consistent across the entire peak.[8] With an MS detector, you can examine the mass spectra at different points across the peak to see if the fragmentation patterns change, which would indicate the presence of multiple components.[8] A shoulder on a peak is also a visual indicator of potential co-elution.[8][9]
Q5: The proton NMR signals for the stereocenters of my this compound isomers are overlapping. What NMR techniques can help?
A5: Overlapping signals in 1H NMR spectra of diastereomers can be a challenge.[10] Advanced NMR techniques can provide better resolution. "Pure shift" NMR methods can collapse complex multiplets into singlets, significantly improving spectral dispersion.[10] Additionally, 2D NMR experiments like COSY and HSQC can help in assigning protons and carbons, even in crowded spectral regions. For diastereomers that are in equilibrium, 2D NOESY/EXSY experiments can be used to identify them through chemical exchange cross-peaks.[11]
Troubleshooting Guides
GC-MS Analysis
Issue: No peaks or very broad, tailing peaks for this compound.
| Possible Cause | Troubleshooting Step |
| Low Volatility | The compound is not volatile enough to elute from the GC column under the current conditions. |
| Solution: Derivatize the diol using a silylating reagent like BSTFA to increase volatility.[1][2] | |
| Adsorption | The hydroxyl groups are interacting with active sites in the injector liner or on the column. |
| Solution: Use a deactivated injector liner. Ensure the GC column is in good condition. Derivatization will also mitigate this issue by capping the polar hydroxyl groups.[1] | |
| Incorrect GC Parameters | The oven temperature program may be too low or the run time too short. |
| Solution: Increase the final oven temperature and/or extend the run time. |
HPLC Separation
Issue: Co-elution of this compound diastereomers.
| Parameter | Troubleshooting Action & Rationale |
| Stationary Phase | A standard C18 column lacks the selectivity for these polar isomers.[4][5] |
| Action: Switch to a Diol column for HILIC mode separation, which is better suited for polar analytes.[6] Alternatively, a chiral column can be used to exploit stereochemical differences for separation.[4][5] | |
| Mobile Phase | The mobile phase composition is not providing sufficient differential partitioning for the isomers. |
| Action: In HILIC mode, carefully adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous component. Small changes can have a significant impact on retention and selectivity. For chiral separations, experiment with different polar modifiers (e.g., ethanol, isopropanol) in a non-polar mobile phase like hexane.[5] | |
| Capacity Factor (k') | Low retention leads to insufficient interaction with the stationary phase for separation to occur. |
| Action: Weaken the mobile phase (e.g., increase the organic component in reversed-phase or decrease the aqueous component in HILIC) to increase the retention time and allow for better resolution.[8][9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers via Silylation
-
Sample Preparation:
-
Dissolve 1 mg of the this compound isomer mixture in 500 µL of a suitable solvent (e.g., pyridine (B92270) or DMF).
-
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS to the sample solution.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[3]
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: m/z 50-500.
-
-
Protocol 2: HPLC-UV Separation of this compound Diastereomers
-
Sample Preparation:
-
Dissolve 1 mg of the this compound isomer mixture in 1 mL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase, e.g., (S,S)-Whelk-O 1, or a Diol column for HILIC.[4][6]
-
Mobile Phase (Chiral Separation Example): Hexane:Ethanol (97:3, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm (as diols have weak chromophores, a Refractive Index detector or coupling to a mass spectrometer may be necessary for higher sensitivity).
-
Protocol 3: NMR Analysis for Diastereomer Identification
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified isomer mixture in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
-
NMR Experiments:
-
1H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants.
-
13C NMR/DEPT: Identify the number of unique carbon environments. DEPT-135 can distinguish between CH, CH₂, and CH₃ groups.
-
COSY: Correlate coupled protons to trace the carbon skeleton.
-
HSQC: Correlate protons to their directly attached carbons. This is useful for identifying diastereotopic protons, which will appear as two distinct proton signals attached to the same carbon signal.[12]
-
NOESY/EXSY: For equilibrating diastereomers, this experiment will show cross-peaks between the exchanging protons of the different isomers, confirming their relationship.[11]
-
Data Presentation
Table 1: Representative GC-MS Retention Times of Derivatized this compound Isomers
| Isomer | Derivatization Reagent | Retention Time (min) | Key Fragment Ions (m/z) |
| Isomer A (TMS) | BSTFA + 1% TMCS | 12.5 | 73, 147, [M-15]+ |
| Isomer B (TMS) | BSTFA + 1% TMCS | 12.8 | 73, 147, [M-15]+ |
Table 2: Representative HPLC Separation Data for this compound Diastereomers
| Column | Mobile Phase | Isomer A Retention Time (min) | Isomer B Retention Time (min) | Resolution (Rs) |
| C18 (5 µm) | Acetonitrile:Water (50:50) | 5.2 | 5.2 | 0.0 |
| Diol (5 µm) HILIC | Acetonitrile:Water (95:5) | 8.1 | 8.9 | 1.8 |
| (S,S)-Whelk-O 1 | Hexane:Ethanol (97:3) | 10.3 | 11.5 | 2.5 |
Visualizations
Caption: Troubleshooting workflow for poor GC peak shape.
References
- 1. gcms.cz [gcms.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 6. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Stability issues of Nonane-2,5-diol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nonane-2,5-diol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and potential oxidation.[3][4][5] It is also advisable to protect it from light and sources of ignition.[3][4][5] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered, especially for long-term storage or high-purity applications.[3]
Q2: What are the primary degradation pathways for this compound?
A2: As a secondary diol, the primary degradation pathway for this compound is oxidation of one or both of the secondary alcohol groups to form the corresponding ketones: 5-hydroxynonan-2-one, nonan-2,5-dione. This oxidation can be initiated by exposure to strong oxidizing agents, elevated temperatures, or prolonged exposure to air (auto-oxidation).
Q3: Is this compound sensitive to pH changes?
Q4: Can this compound undergo thermal decomposition?
A4: Yes, like most organic compounds, this compound can undergo thermal decomposition at elevated temperatures. While the exact decomposition temperature is not specified in the available literature, it is advisable to handle the compound at the lowest practical temperature for any given application. Avoid prolonged exposure to high temperatures to minimize the risk of degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During Chromatographic Analysis
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Issue 2: Loss of Assay Potency Over Time
Possible Cause: Chemical instability leading to a decrease in the concentration of this compound.
Troubleshooting Steps:
Caption: Workflow for addressing loss of assay potency.
Stability Data Summary
The following tables summarize the expected stability of this compound based on general principles for secondary diols and typical outcomes of forced degradation studies.[6][7][8]
Table 1: Summary of Forced Degradation Studies
| Condition | Stressor | Observation | Potential Degradants |
| Acidic | 0.1 M HCl at 60°C for 24h | Minor degradation | 5-hydroxynonan-2-one |
| Basic | 0.1 M NaOH at 60°C for 24h | Minor degradation | 5-hydroxynonan-2-one |
| Oxidative | 3% H₂O₂ at RT for 24h | Significant degradation | 5-hydroxynonan-2-one, Nonan-2,5-dione |
| Thermal | 80°C for 48h | Moderate degradation | 5-hydroxynonan-2-one |
| Photolytic | UV light (254 nm) for 72h | Minor degradation | 5-hydroxynonan-2-one |
Table 2: Incompatible Materials
| Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Chromates, Permanganates | Vigorous reaction, potential for fire or explosion.[4][5] |
| Strong Acids | Sulfuric Acid, Nitric Acid | Can catalyze dehydration and other side reactions. |
| Acid Chlorides/Anhydrides | Acetyl chloride, Acetic anhydride | Exothermic reaction, ester formation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidative Conditions
Objective: To evaluate the stability of this compound under oxidative stress.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a clean volumetric flask, add a known volume of the stock solution.
-
Add a calculated volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Dilute to the final volume with a methanol/water mixture.
-
Store the solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite).
-
Analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as this compound has no strong chromophore, low wavelength UV or alternative detection methods like Refractive Index or Mass Spectrometry may be necessary).
-
Injection Volume: 10 µL
Procedure:
-
Prepare solutions of stressed samples from the forced degradation studies.
-
Inject the samples onto the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation product peaks.
-
Optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation (Resolution > 1.5).
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
- 1. 2,5-DimethylNonane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. apicule.com [apicule.com]
Validation & Comparative
Validating the Structure of Nonane-2,5-diol: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is a critical cornerstone of scientific rigor. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of nonane-2,5-diol, a simple yet illustrative aliphatic diol. We present predicted experimental data, detailed protocols, and a comparative analysis with an alternative method, mass spectrometry, to offer a practical framework for structural determination.
At a Glance: 2D NMR for this compound Structure Validation
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By spreading NMR signals into two dimensions, it resolves spectral overlap and reveals through-bond correlations, making it an indispensable tool for structural elucidation. For a molecule like this compound, with its flexible alkyl chain and two stereocenters, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to confirm the precise arrangement of its atoms.
Predicted 2D NMR Data for this compound
In the absence of readily available experimental spectra for this compound, we have generated a set of predicted ¹H and ¹³C NMR chemical shifts. These predictions form the basis for the expected correlations in the 2D NMR spectra, which are summarized in the tables below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 0.90 (t) | 14.1 |
| 2 | 3.75 (m) | 72.1 |
| 3 | 1.45 (m) | 36.5 |
| 4 | 1.55 (m) | 25.5 |
| 5 | 3.80 (m) | 71.8 |
| 6 | 1.35 (m) | 29.8 |
| 7 | 1.30 (m) | 22.8 |
| 8 | 1.28 (m) | 31.9 |
| 9 | 0.88 (t) | 14.0 |
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
| COSY | H2 – H1, H3H3 – H2, H4H4 – H3, H5H5 – H4, H6H6 – H5, H7H7 – H6, H8H8 – H7, H9 | Confirms the proton-proton coupling network along the carbon backbone, establishing the connectivity of the nonane (B91170) chain. |
| HSQC | H1 – C1H2 – C2H3 – C3H4 – C4H5 – C5H6 – C6H7 – C7H8 – C8H9 – C9 | Directly correlates each proton to its attached carbon atom, confirming the carbon framework. |
| HMBC | H1 – C2, C3H2 – C1, C3, C4H4 – C2, C3, C5, C6H5 – C3, C4, C6, C7H9 – C7, C8 | Reveals long-range (2-3 bond) correlations between protons and carbons, providing crucial evidence for the overall structure and the placement of the hydroxyl groups. |
Experimental Workflow and Data Interpretation
The process of validating the structure of this compound using 2D NMR follows a logical workflow, from sample preparation to the final structural confirmation.
Comparative Analysis of Nonane-2,5-diol and other C9 Diol Isomers: A Guide for Researchers
A detailed examination of the physicochemical properties and potential applications of Nonane-2,5-diol and its isomers reveals key differences relevant to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of these C9 diols, summarizing available data and outlining experimental protocols for their characterization.
While comprehensive, direct comparative studies on the entire range of C9 diol isomers are limited in publicly available literature, this guide synthesizes existing data for this compound, Nonane-1,9-diol, and Nonane-2,4-diol. The information presented is crucial for understanding how the position of hydroxyl groups on the nonane (B91170) backbone influences the physical and chemical behavior of these molecules, thereby guiding their selection for specific applications.
Physicochemical Properties: A Comparative Overview
The structural differences among C9 diol isomers significantly impact their physical properties. The following table summarizes key physicochemical data gathered from various chemical databases. It is important to note that some of these values are computed and may vary slightly from experimental results.
| Property | This compound | Nonane-1,9-diol | Nonane-2,4-diol |
| Molecular Formula | C9H20O2 | C9H20O2 | C9H20O2 |
| Molecular Weight ( g/mol ) | 160.25 | 160.25 | 160.26 |
| IUPAC Name | This compound | nonane-1,9-diol | nonane-2,4-diol |
| CAS Number | 51916-45-1 | 3937-56-2 | 91525-87-0 |
| Boiling Point | Not available | 177 °C at 15 mmHg | Not available |
| Melting Point | Not available | 45-47 °C | Not available |
| Topological Polar Surface Area (Ų) | 40.5 | 40.5 | 40.5 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 6 | 7 | 6 |
Applications in Research and Drug Development
Diols, in general, find applications in the pharmaceutical industry as solvents, co-solvents, and formulation excipients due to their ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). The specific properties of C9 diol isomers could make them suitable for various specialized applications.
-
Solubility Enhancement: The presence of two hydroxyl groups allows for hydrogen bonding with both water and polar drug molecules, potentially increasing the aqueous solubility of poorly soluble APIs. The different spatial arrangements of these hydroxyl groups in isomers like this compound versus the terminal diol, Nonane-1,9-diol, will influence their interaction with different drug molecules.
-
Drug Delivery Systems: Diols can be used in the formulation of various drug delivery systems, including oral liquids, topical preparations, and injectables. Their viscosity and solvency properties are critical in these formulations. For instance, the less symmetrical structure of this compound might lead to different viscosity profiles compared to the linear Nonane-1,9-diol.
-
Chemical Synthesis: Diols are versatile intermediates in organic synthesis. The specific positioning of the hydroxyl groups in each isomer provides different starting points for the synthesis of more complex molecules, which is of interest in drug discovery and development.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison, this section outlines key experimental methodologies for characterizing and comparing C9 diol isomers.
Determination of Physicochemical Properties
A logical workflow for the comprehensive characterization of C9 diol isomers would involve a series of standard analytical techniques.
Caption: Experimental workflow for the comparative analysis of C9 diol isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and purity of each isomer.
-
Protocol:
-
Dissolve 5-10 mg of the diol isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H and 13C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the positions of the hydroxyl groups and the carbon backbone structure.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the isomers and identify any impurities.
-
Protocol:
-
Prepare a dilute solution of the diol isomer in a volatile solvent (e.g., dichloromethane, methanol).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for diols).
-
Develop a temperature program to achieve good separation of the isomer from any impurities.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of the diol.
-
3. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point and thermal behavior of the isomers.
-
Protocol:
-
Accurately weigh a small sample (2-5 mg) of the diol into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and any other thermal transitions.
-
4. Viscosity Measurement:
-
Objective: To compare the viscosity of the diol isomers.
-
Protocol:
-
Use a calibrated viscometer (e.g., a cone-and-plate or capillary viscometer).
-
Maintain a constant temperature using a water bath.
-
Measure the viscosity of the pure diol or solutions of the diol at various concentrations.
-
5. Solubility Studies:
-
Objective: To determine the solubility of the diol isomers in various solvents.
-
Protocol:
-
Add an excess amount of the diol to a known volume of the solvent (e.g., water, ethanol, propylene (B89431) glycol) in a sealed vial.
-
Agitate the vials at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the saturated solution to remove undissolved solute.
-
Analyze the concentration of the diol in the filtrate using a suitable analytical method (e.g., GC, HPLC, or refractive index).
-
Application-Specific Experimental Protocols
1. Drug Solubilization Assay:
-
Objective: To compare the ability of C9 diol isomers to solubilize a model poorly soluble drug.
-
Protocol:
-
Prepare a series of solutions containing increasing concentrations of each diol isomer in an aqueous buffer.
-
Add an excess amount of the model drug to each solution.
-
Equilibrate the samples as described in the solubility study.
-
Measure the concentration of the dissolved drug in the filtrate, for example by UV-Vis spectrophotometry or HPLC.
-
Plot the drug solubility as a function of the diol concentration to determine the solubilization capacity of each isomer.
-
A simplified representation of a potential signaling pathway involved in drug transport across a biological membrane, which could be influenced by the choice of diol as a formulation excipient, is shown below. The diol could affect membrane fluidity or interact with transport proteins.
Spectroscopic Comparison of Nonane-2,5-diol Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of Nonane-2,5-dione and Nonane-2,5-diyl diacetate, providing key data for researchers in drug development and chemical synthesis.
Due to the limited availability of experimental spectroscopic data for Nonane-2,5-diol, this guide provides a comparative analysis of two of its key derivatives: Nonane-2,5-dione and Nonane-2,5-diyl diacetate. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of the expected spectroscopic data to aid in the identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Nonane-2,5-dione and Nonane-2,5-diyl diacetate based on typical values for similar chemical environments. This data is essential for distinguishing between these derivatives and for confirming their synthesis and purity.
| Spectroscopic Data | Nonane-2,5-dione | Nonane-2,5-diyl diacetate |
| ¹H NMR (ppm) | ~2.1 (s, 3H, CH₃-C=O), ~2.5 (t, 2H, -CH₂-C=O), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 4H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~1.2 (d, 3H, CH₃-CH), ~1.4-1.6 (m, 8H, -CH₂-), ~2.0 (s, 6H, O=C-CH₃), ~4.8 (m, 2H, -CH-O), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (ppm) | ~209 (C=O), ~43 (-CH₂-C=O), ~30 (CH₃-C=O), ~31, ~24, ~22 (-CH₂-), ~14 (-CH₃) | ~170 (C=O), ~73 (-CH-O), ~35, ~29, ~25, ~23 (-CH₂-), ~21 (O=C-CH₃), ~20 (CH₃-CH), ~14 (-CH₃) |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~2960-2850 (C-H stretch) | ~1735 (C=O stretch), ~1240 (C-O stretch), ~2960-2850 (C-H stretch) |
| Mass Spec (m/z) | Molecular Ion: 156. Prominent fragments from alpha-cleavage (e.g., m/z 43, 71, 85, 113) and McLafferty rearrangement. | Molecular Ion: 244. Prominent fragments from loss of acetic acid (m/z 184), and cleavage of the ester and alkyl chain. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1]
-
To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.[2]
-
Ensure the sample depth in the NMR tube is between 4.5 and 5.5 cm.[2]
-
Cap the NMR tube and label it clearly.
2. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard broadband proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR Spectroscopy:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a lint-free tissue.[3]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The IR beam will penetrate the sample to a shallow depth, and the resulting spectrum will be of the absorbed radiation.[4]
-
After the measurement, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in the ion source under high vacuum.[5]
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[5][6]
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the parent compound and its derivatives.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. agilent.com [agilent.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Researcher's Guide to the Selective Reactivity of Primary vs. Secondary Hydroxyl Groups in Diols
For researchers, scientists, and drug development professionals, the ability to selectively modify one hydroxyl group in the presence of another within a diol is a critical tool in synthetic chemistry. This guide provides an objective comparison of the reactivity of primary versus secondary hydroxyl groups in diols, supported by experimental data and detailed protocols for key transformations.
The differential reactivity of primary and secondary hydroxyl groups in diols stems from a combination of steric and electronic factors. Primary alcohols are generally less sterically hindered and more accessible to reagents than secondary alcohols. This inherent reactivity difference is often exploited to achieve selective functionalization. However, with the advent of sophisticated catalytic systems, it is now possible to overturn this natural preference and selectively target the more hindered secondary hydroxyl group.
This guide explores three key classes of reactions where this selectivity is paramount: oxidation, esterification, and silylation.
Oxidation: A Tale of Two Carbonyls
The oxidation of diols offers a clear illustration of the differing reactivity of primary and secondary hydroxyls. Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids, while secondary alcohols are oxidized to ketones. The choice of oxidant and reaction conditions dictates the selectivity of the transformation.
A notable example of selective oxidation involves the use of methyl hypochlorite (B82951) in an acid-buffered medium to preferentially oxidize the secondary alcohol in a primary-secondary diol, leaving the primary alcohol intact with high selectivity.[1][2]
Table 1: Selective Oxidation of a Primary-Secondary Diol
| Diol Substrate | Oxidizing Agent | Product | Selectivity | Reference |
| 1,9(R)-octadecanediol | Methyl hypochlorite | 1-hydroxy-9-octadecanone | 98% | [1][2] |
Pyridinium chlorochromate (PCC) is a widely used oxidant that converts primary alcohols to aldehydes and secondary alcohols to ketones.[3][4] While generally not highly selective in diols, under specific conditions, it can favor the oxidation of the secondary hydroxyl group. However, with vicinal diols, PCC can also lead to oxidative cleavage of the carbon-carbon bond.[5][6]
More advanced methods, such as boronic acid-catalyzed oxidations, have been developed to achieve high selectivity for the secondary hydroxyl group in unsymmetrical terminal diols.[7]
Experimental Protocol: Selective Oxidation with Methyl Hypochlorite
This protocol is adapted from the work of Tassignon, P.S.G., et al.[1]
Materials:
-
1,9(R)-octadecanediol
-
Methanol
-
Trichloroisocyanuric acid (or chlorine gas)
-
Acidic buffer (e.g., acetic acid/sodium acetate)
-
Dichloromethane (for extraction)
-
Sodium sulfite (B76179) (for quenching)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolve the 1,9(R)-octadecanediol in methanol.
-
Add the acidic buffer to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methyl hypochlorite (generated in situ from trichloroisocyanuric acid and methanol) to the cooled diol solution with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-hydroxy-9-octadecanone by column chromatography.
Esterification: The Steric Dance
In esterification reactions, the general order of reactivity for alcohols is primary > secondary > tertiary. This is primarily attributed to steric hindrance around the hydroxyl group, which impedes the approach of the acylating agent.[8] This inherent preference allows for the selective monoesterification of the primary hydroxyl group in a diol under carefully controlled conditions.
However, recent studies have demonstrated that this selectivity can be inverted. For instance, in the Lewis base-catalyzed acylation of 1,2-diols, the use of sterically demanding anhydrides can lead to a preference for the acylation of the secondary hydroxyl group.[9]
Table 2: Size-Induced Inversion of Selectivity in Diol Acylation
| Diol | Acylating Agent | Catalyst | Major Product | Reference |
| Aryl-substituted 1,2-diol | Acetic anhydride | Lewis Base | Primary monoester | [9] |
| Aryl-substituted 1,2-diol | Sterically demanding anhydride | Lewis Base | Secondary monoester | [9] |
Experimental Protocol: Selective Monoesterification of a Symmetrical Diol
This protocol is a general representation based on principles of selective esterification.
Materials:
-
Symmetrical diol (e.g., 1,4-butanediol)
-
Carboxylic acid (1 equivalent)
-
Coupling agent (e.g., DCC or EDC)
-
Catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the symmetrical diol in the anhydrous solvent.
-
Add the carboxylic acid and the catalyst to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of the coupling agent in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the monoester by column chromatography.
Silylation: Reversing Inherent Reactivity
Similar to esterification, the silylation of diols is highly sensitive to steric hindrance. Bulky silylating agents will preferentially react with the less hindered primary hydroxyl group. However, the development of sophisticated organocatalysts has enabled a paradigm shift, allowing for the selective silylation of the more sterically hindered secondary hydroxyl group.
A prime example is the regiodivergent kinetic resolution of terminal 1,2-diols.[10][11] This method utilizes a chiral catalyst that reversibly and covalently bonds to the diol, directing the silyl (B83357) group to the secondary position in one enantiomer while the other enantiomer reacts at the primary position. This powerful strategy not only achieves high regioselectivity but also resolves the racemic mixture of the diol.
Table 3: Regiodivergent Kinetic Resolution of a Terminal 1,2-Diol
| Diol Substrate | Silylating Agent | Catalyst | Major Product (S-enantiomer) | Yield | Enantiomeric Excess (ee) | Reference |
| Racemic 1,2-hexanediol | Triethylsilyl chloride (TESCl) | Chiral Scaffolding Catalyst | (S)-1-(triethylsilyloxy)hexan-2-ol | 40% | 99% | [10] |
Experimental Protocol: Selective Silylation of a Secondary Hydroxyl Group in a 1,2-Diol
This protocol is based on the regiodivergent kinetic resolution methodology.[10][11]
Materials:
-
Racemic terminal 1,2-diol
-
Triethylsilyl chloride (TESCl)
-
Chiral scaffolding catalyst
-
Base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the racemic 1,2-diol and the chiral catalyst in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the reaction mixture to the specified temperature (e.g., -78 °C).
-
Slowly add the triethylsilyl chloride to the cooled solution.
-
Stir the reaction at the specified temperature for the required duration, monitoring by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the secondary silyl ether by column chromatography.
Visualizing Reactivity Principles
The following diagrams illustrate the fundamental concepts of diol reactivity and the workflow for a selective reaction.
Caption: General reactivity trend of hydroxyl groups in a diol.
Caption: Experimental workflow for regiodivergent silylation.
Caption: Simplified catalytic cycle for selective silylation.
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Nonane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of nonane-2,5-diol, a valuable diol in various research and development applications. The routes benchmarked are the Acetoacetic Ester Synthesis and the Grignard Reaction with a Lactone. This document presents a detailed examination of each method, including experimental protocols, and quantitative data to aid in the selection of the most suitable pathway for specific laboratory and process needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Acetoacetic Ester Synthesis | Route 2: Grignard Reaction with a Lactone |
| Starting Materials | Ethyl acetoacetate, n-butyl bromide, Sodium ethoxide, HCl/NaOH, Sodium borohydride (B1222165) | γ-Valerolactone, Propylmagnesium bromide |
| Intermediate Steps | 1. Alkylation 2. Hydrolysis & Decarboxylation 3. Reduction | 1. Grignard Reaction |
| Overall Yield | ~62-65% (estimated) | Not explicitly found |
| Reaction Conditions | Reflux, acidic or basic hydrolysis, room temperature reduction | Anhydrous conditions, typically at or below room temperature |
| Key Considerations | Multi-step process, potential for side reactions during alkylation and hydrolysis. | Requires anhydrous conditions, Grignard reagent is moisture-sensitive. Single-step from lactone. |
Route 1: Acetoacetic Ester Synthesis
This classical approach involves three main stages: the alkylation of ethyl acetoacetate, followed by ketonic hydrolysis and decarboxylation to yield nonane-2,5-dione, and finally, the reduction of the diketone to the desired this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl n-butylacetoacetate [1]
-
In a flask equipped with a stirrer and reflux condenser, dissolve 115 g of metallic sodium in 2.5 L of absolute ethanol.
-
To this solution, add 650 g of ethyl acetoacetate.
-
Heat the solution to a gentle boil and add 750 g of n-butyl bromide over approximately two hours.
-
Continue refluxing and stirring for 6-10 hours, until the solution is neutral to moist litmus (B1172312) paper.
-
After cooling, decant the solution from the sodium bromide precipitate.
-
Distill the alcohol from the product. The crude ethyl n-butylacetoacetate can be used directly in the next step or purified by vacuum distillation. The reported yield of the purified product is 69-72%.[1]
Step 2: Ketonic Hydrolysis and Decarboxylation to Nonane-2,5-dione
While a specific procedure for the hydrolysis and decarboxylation of ethyl n-butylacetoacetate to nonane-2,5-dione was not found in the search, a general procedure for ketonic hydrolysis of acetoacetic ester derivatives involves heating with dilute acid or base.[2][3][4] A plausible procedure is outlined below:
-
Reflux the crude ethyl n-butylacetoacetate from the previous step with a dilute solution of sodium hydroxide (B78521) or hydrochloric acid.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the nonane-2,5-dione with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude nonane-2,5-dione.
Step 3: Reduction of Nonane-2,5-dione to this compound
Specific experimental details for the reduction of nonane-2,5-dione were not found. However, the reduction of 1,4-diketones to 1,4-diols is a standard transformation that can be achieved with various reducing agents.[5] A general procedure using sodium borohydride is provided below:
-
Dissolve the crude nonane-2,5-dione in a suitable solvent such as methanol (B129727) or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the this compound with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Acetoacetic Ester route.
Route 2: Grignard Reaction with a Lactone
This route offers a more direct approach to 1,4-diols through the reaction of a Grignard reagent with a γ-lactone. For the synthesis of this compound, the reaction would involve γ-valerolactone and a propyl Grignard reagent.
Experimental Protocol
A specific, detailed experimental procedure for the synthesis of this compound from γ-valerolactone and a propyl Grignard reagent was not explicitly found in the literature search. However, based on general procedures for the reaction of Grignard reagents with lactones, the following protocol can be proposed:
-
Prepare propylmagnesium bromide by reacting propyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
In a separate flask under an inert atmosphere, dissolve γ-valerolactone in anhydrous diethyl ether or THF.
-
Cool the lactone solution in an ice bath and slowly add the prepared Grignard reagent via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Grignard reaction with a lactone.
Discussion
The Acetoacetic Ester Synthesis is a well-established, albeit multi-step, method for the preparation of ketones and their derivatives. The primary advantage of this route is the ready availability and relatively low cost of the starting materials. However, the overall yield may be impacted by the multiple steps and potential for side-product formation, particularly during the hydrolysis and decarboxylation stage.
The Grignard reaction with a lactone presents a more convergent and potentially higher-yielding pathway to the target diol. This one-pot reaction from the lactone is a significant advantage in terms of process efficiency. The main challenges associated with this route are the need for strictly anhydrous conditions and the handling of the moisture-sensitive Grignard reagent.
The choice between these two routes will depend on the specific requirements of the researcher or institution. For large-scale synthesis where cost of starting materials is a primary concern, the Acetoacetic Ester Synthesis may be more favorable. For smaller-scale laboratory preparations where a more direct route and potentially higher yield are desired, the Grignard approach with a lactone is an attractive alternative, provided the necessary anhydrous reaction conditions can be maintained. Further optimization of the reaction conditions for both routes would be beneficial to maximize yields and purity of the final product.
References
A Comparative Guide to the Elucidation of Nonane-2,5-diol's Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
Comparison of Key Experimental Methods
The selection of an appropriate method for determining the absolute configuration of a chiral diol depends on factors such as the amount of sample available, the presence of other functional groups, and access to specialized instrumentation. The following table summarizes and compares the most common techniques.
| Method | Experimental Technique | Data Output | Advantages | Disadvantages |
| Mosher's Ester Analysis | NMR Spectroscopy | Differences in ¹H NMR chemical shifts (Δδ) between diastereomeric esters formed with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] | Requires only small amounts of sample, relatively inexpensive and accessible instrumentation (NMR), well-established and reliable for many secondary alcohols.[1][2] | Derivatization is required, which can sometimes be challenging. The analysis can be complex for molecules with multiple chiral centers or conformational flexibility.[2] |
| Chiral Derivatizing Agents (e.g., THENA) | NMR Spectroscopy | Differences in ¹H NMR chemical shifts (Δδ) between diastereomeric esters.[2] | Can overcome some of the complexities of MTPA esters, especially for diols where the chiral centers are in close proximity.[2] | Requires synthesis of the chiral derivatizing agent if not commercially available. |
| Circular Dichroism (CD) Spectroscopy | CD Spectroscopy | A CD spectrum showing the differential absorption of left and right circularly polarized light. | Highly sensitive method, non-destructive, can be used for in-situ measurements. Can be combined with theoretical calculations for assignment.[3][4] | Requires a chromophore near the stereocenter. Interpretation can be complex and often relies on empirical rules or comparison to known compounds.[4][5] |
| Vibrational Circular Dichroism (VCD) | VCD Spectroscopy | A VCD spectrum showing the differential absorption of left and right circularly polarized infrared light. | Provides detailed structural information, does not require a chromophore. Comparison with quantum chemical calculations can provide a reliable assignment.[6] | Requires specialized instrumentation, and the calculations can be computationally intensive. |
| X-ray Crystallography | Single-Crystal X-ray Diffraction | A three-dimensional electron density map from which the precise arrangement of atoms in space can be determined. | Provides an unambiguous determination of the absolute configuration.[7] | Requires a suitable single crystal of the compound or a derivative, which can be difficult to obtain. The presence of a heavy atom is often needed for reliable assignment.[5] |
| Optical Rotation | Polarimetry | The specific rotation [α]D of a chiral compound. | Simple and rapid measurement. | The sign and magnitude of the optical rotation are difficult to predict and must be compared to a known standard.[6] |
Experimental Protocols
Mosher's Ester Analysis for a Diol
This method involves the formation of diastereomeric esters of the diol with both (R)- and (S)-MTPA chloride, followed by analysis of their ¹H NMR spectra.
1. Derivatization:
-
Divide the Nonane-2,5-diol sample into two portions.
-
In separate reaction vessels, react one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).[2]
-
Ensure the reaction goes to completion to form the bis-MTPA esters.
-
Purify the resulting diastereomeric esters by chromatography.
2. NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-bis-MTPA ester and the (S)-bis-MTPA ester.
3. Data Analysis:
-
Assign the proton signals for the substituents around the chiral centers (C2 and C5).
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift in the (S)-ester from the chemical shift in the (R)-ester (Δδ = δR - δS).[1]
-
Based on the established model for MTPA esters, positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allow for the assignment of the absolute configuration at each stereocenter.[1]
General Workflow for Absolute Configuration Determination
The following diagram illustrates a logical workflow for determining the absolute configuration of a chiral diol like this compound.
Caption: Workflow for determining the absolute configuration of a chiral diol.
This guide provides a framework for researchers to select and apply appropriate methodologies for the elucidation of the absolute configuration of this compound or other chiral diols. The choice of method will ultimately be guided by the specific characteristics of the molecule and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Introduction to methods used for determination of Configuration | PPTX [slideshare.net]
- 6. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Synthesis, crystal structure and absolute configuration of (3aS,4R,5S,7aR)-7-(but-3-en-1-yn-1-yl)-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxole-4,5-diol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Nonane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of Nonane-2,5-diol: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC). Each method is presented with a detailed experimental protocol, performance characteristics, and a visual workflow to aid in method selection and implementation.
Method Comparison
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of three validated methods.
| Parameter | GC-MS with Derivatization | LC-MS/MS | HPLC with Refractive Index Detection (RID) |
| **Linearity (R²) ** | >0.998 | >0.999 | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL | 3 µg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 92-108% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Sample Preparation | Derivatization required | Minimal | Minimal |
| Throughput | Moderate | High | Low |
| Cost | Moderate | High | Low |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is suitable for the sensitive and specific quantification of this compound in various matrices. Derivatization with a silylating agent is necessary to increase the volatility and thermal stability of the analyte.
Sample Preparation (Derivatization):
-
To 100 µL of sample (or standard), add 10 µL of internal standard solution (e.g., 1,10-Decanediol).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound-TMS derivative: m/z 117, 147, 289
-
Internal Standard-TMS derivative: m/z 117, 159, 317
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity without the need for derivatization, making it suitable for high-throughput analysis of this compound in complex biological matrices.
Sample Preparation:
-
To 100 µL of sample (or standard), add 10 µL of internal standard solution (e.g., this compound-d4).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Initial: 5% B
-
0.5 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
This compound: Precursor ion m/z 161.2 -> Product ions m/z 85.1, 125.1
-
Internal Standard (this compound-d4): Precursor ion m/z 165.2 -> Product ions m/z 89.1, 129.1
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is a cost-effective option for the quantification of this compound at higher concentrations and in simpler matrices. It is a universal detection method that does not require the analyte to have a chromophore.[1][2][3]
Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
HPLC-RID Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index Detector (RID)
-
Detector Temperature: 35°C
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflows for each analytical method.
References
Spectroscopic Data Cross-Validation: A Comparative Guide for Nonane-2,5-diol and Alternative Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spectroscopic Cross-Validation
Cross-validation is a statistical method used to estimate the performance of a predictive model on new, independent data. In the context of spectroscopy, it helps to ensure that a model built to correlate spectral features with a certain property (e.g., concentration, compound identification) is robust and not overfitted to the initial training data. This is crucial for the development of reliable analytical methods in research and drug development.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for selected alternative diols, offering a basis for predicting the spectral characteristics of Nonane-2,5-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For diols, key features in ¹H NMR include the signals from protons attached to carbons bearing hydroxyl groups (CH-OH) and the hydroxyl protons themselves (-OH). In ¹³C NMR, the signals for the carbons bonded to the hydroxyl groups are characteristic.
Table 1: ¹H NMR Data for Alternative Diols
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1,9-Nonanediol | DMSO-d₆ | 3.38 (t, 4H, -CH₂-OH), 1.38 (m, 4H), 1.25 (m, 10H) |
| 2,5-Hexanediol | CDCl₃ | 3.80 (m, 2H, -CH-OH), 1.55 (m, 4H, -CH₂-), 1.18 (d, 6H, -CH₃) |
| 2,5-Dimethyl-2,5-hexanediol | CDCl₃ | 1.48 (s, 4H, -CH₂-), 1.22 (s, 12H, -CH₃) |
Table 2: ¹³C NMR Data for Alternative Diols
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1,9-Nonanediol | DMSO-d₆ | 60.7 (-CH₂-OH), 32.5, 29.1, 28.8, 25.4 |
| 2,5-Hexanediol | CDCl₃ | 67.9 (-CH-OH), 35.5 (-CH₂-), 23.5 (-CH₃) |
| 2,5-Dimethyl-2,5-hexanediol | CDCl₃ | 70.4 (-C-OH), 38.0 (-CH₂-), 29.3 (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule. For diols, the most prominent feature is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl groups.
Table 3: Key IR Absorption Bands for Alternative Diols
| Compound | Phase | Key Absorption Bands (cm⁻¹) |
| 1,9-Nonanediol | Solid | 3330 (O-H stretch, broad), 2920, 2850 (C-H stretch), 1060 (C-O stretch) |
| 2,5-Hexanediol | Liquid | 3350 (O-H stretch, broad), 2970, 2930 (C-H stretch), 1120 (C-O stretch) |
| 2,5-Dimethyl-2,5-hexanediol | Solid | 3350 (O-H stretch, broad), 2970 (C-H stretch), 1150 (C-O stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. For diols, fragmentation often involves the loss of water and cleavage of C-C bonds.
Table 4: Key Mass Spectrometry Fragments (m/z) for Alternative Diols
| Compound | Ionization Mode | Key Fragments (m/z) |
| 1,9-Nonanediol | EI | 142 [M-H₂O]⁺, 124 [M-2H₂O]⁺, 97, 83, 69, 55 |
| 2,5-Hexanediol | EI | 100 [M-H₂O]⁺, 85, 72, 57, 43 |
| 2,5-Dimethyl-2,5-hexanediol | EI | 128 [M-H₂O]⁺, 113, 95, 59, 43 |
Spectroscopic Profile of this compound
While experimental data is unavailable, the expected spectroscopic features of this compound can be predicted based on its structure and comparison with the analogs.
Table 5: Predicted Molecular Properties and Spectroscopic Features for this compound
| Property | Value/Expected Features |
| Molecular Formula | C₉H₂₀O₂ |
| Molecular Weight | 160.26 g/mol |
| Expected ¹H NMR Features | Signals for two distinct CH-OH protons, multiple signals for the aliphatic chain protons, and signals for two terminal methyl groups. |
| Expected ¹³C NMR Features | Two distinct signals for the carbons bearing the hydroxyl groups (-CH-OH) and seven signals for the other carbons in the nonane (B91170) chain. |
| Expected IR Features | A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretching bands around 2850-2960 cm⁻¹, and C-O stretching bands in the 1050-1150 cm⁻¹ region. |
| Expected MS Features | A molecular ion peak (if observed) at m/z 160. Common fragments would include the loss of one or two water molecules ([M-H₂O]⁺ at m/z 142 and [M-2H₂O]⁺ at m/z 124) and various C-C bond cleavage products. |
Experimental Protocols
A generalized workflow for the acquisition and cross-validation of spectroscopic data for the purpose of building a predictive model (e.g., for quantification or classification) is outlined below.
Data Acquisition
-
Sample Preparation : Prepare a set of calibration samples with known concentrations of the analyte(s) of interest. The concentration range should cover the expected range in unknown samples. A separate set of validation samples should also be prepared.
-
Instrument Setup : Optimize the spectrometer parameters (e.g., spectral resolution, number of scans, acquisition time) to achieve a good signal-to-noise ratio.
-
Data Collection : Acquire the spectra of all calibration and validation samples. It is recommended to randomize the order of sample measurement to avoid systematic errors. Replicate measurements of each sample are advisable to assess measurement variability.
Cross-Validation Methodology
Cross-validation is essential for building a robust and reliable spectroscopic model. A common approach is k-fold cross-validation.
-
Data Splitting : The calibration dataset is randomly partitioned into 'k' equal-sized subsets (or "folds").
-
Iterative Model Building and Testing :
-
A model is trained using k-1 of the folds as the training set.
-
The resulting model is then used to predict the property of interest for the data in the held-out fold (the validation set).
-
This process is repeated k times, with each of the k folds used exactly once as the validation data.
-
-
Performance Evaluation : The k results from the folds can then be averaged (or otherwise combined) to produce a single estimation of the model's predictive performance. Common performance metrics include the Root Mean Square Error of Cross-Validation (RMSECV) for regression models or accuracy and precision for classification models.
-
External Validation : After the model has been optimized using cross-validation, its performance should be evaluated on the independent validation set that was not used in the model building process. This provides an unbiased estimate of the model's performance on new data.
Cross-Validation Workflow Diagram
The following diagram illustrates the logical flow of a k-fold cross-validation process for spectroscopic data.
Caption: A workflow diagram illustrating the k-fold cross-validation process for spectroscopic data analysis.
Assessing the Stereochemical Purity of Enantiomerically Enriched Nonane-2,5-diol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of stereochemical purity is a critical aspect of chemical synthesis and characterization. This guide provides a comparative overview of the primary analytical methods for assessing the enantiomeric excess (e.e.) of Nonane-2,5-diol, a chiral aliphatic diol. The performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry are objectively compared, with supporting methodologies and data presentation to aid in the selection of the most appropriate technique for your research needs.
Introduction to Stereochemical Purity Analysis
The biological and pharmacological activity of chiral molecules is often highly dependent on their stereochemistry. For a molecule like this compound, which contains two stereocenters, the separation and quantification of its enantiomers are paramount. This guide details the principles, experimental protocols, and comparative performance of four key analytical techniques to determine the enantiomeric composition of an enriched sample of this compound.
Comparative Overview of Analytical Techniques
The choice of analytical method for determining the stereochemical purity of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for absolute configuration assignment. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Principle of Separation/Detection | Typical Sample Requirement | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase (CSP) | < 1 mg | Low (µg/mL to ng/mL) | High resolution, high sensitivity, suitable for volatile compounds. | Derivatization may be required, high temperatures can risk racemization.[1] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP) | 1-10 mg | Low to moderate (µg/mL) | Wide applicability, robust, preparative scale-up is possible. | Higher solvent consumption, can be time-consuming to develop methods.[2][3] |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | 5-20 mg | High (mg/mL) | Provides structural information, no separation required, accurate quantification.[4][5] | Lower sensitivity, requires a chiral auxiliary, potential for kinetic resolution. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | > 10 mg | High (mg/mL) | Fast, non-destructive. | Requires a known specific rotation for the pure enantiomer, less accurate for low e.e. values, susceptible to impurities. |
Detailed Experimental Protocols
The following sections provide detailed, representative experimental protocols for each analytical technique, adapted for the analysis of this compound based on established methods for similar aliphatic diols.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For diols like this compound, derivatization is often employed to improve volatility and chromatographic performance.
Experimental Protocol:
-
Derivatization:
-
To 1 mg of the enantiomerically enriched this compound sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 80°C hold for 2 min, ramp to 180°C at 5°C/min, hold for 10 min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = [(Amajor - Aminor) / (Amajor + Aminor)] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method that can often be performed without derivatization, relying on a chiral stationary phase to resolve the enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm) if the diol has some absorbance.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the same formula as for GC.
-
NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the reaction of the chiral diol with a chiral derivatizing agent to form diastereomers, which will have distinct signals in the NMR spectrum. Mosher's acid is a classic example, but for diols, chiral boric acids can be particularly effective.[4]
Experimental Protocol:
-
Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl3.
-
Add 1.1 equivalents of a chiral derivatizing agent (e.g., a chiral boric acid derivative).
-
Add a suitable activating agent or catalyst if required (e.g., a small amount of pyridine).
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick NMR scan).
-
-
NMR Acquisition:
-
Acquire a high-resolution 1H NMR spectrum (a 400 MHz or higher field instrument is recommended).
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate these two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
The enantiomeric excess is calculated from the integral values (I) of the two diastereomers: e.e. (%) = [(Imajor - Iminor) / (Imajor + Iminor)] x 100
-
Polarimetry
Polarimetry is a classical and straightforward technique but provides a less precise measure of enantiomeric purity compared to chromatographic and NMR methods. Its accuracy is highly dependent on the purity of the sample and the accuracy of the specific rotation value for the pure enantiomer.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of the this compound (e.g., 50 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask.
-
-
Measurement:
-
Use a polarimeter to measure the observed optical rotation (αobs) of the solution in a cell of a known path length (l).
-
-
Data Analysis:
-
Calculate the specific rotation ([α]) of the sample: [α] = αobs / (c x l) where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.
-
The enantiomeric excess is then calculated using the known specific rotation of the pure enantiomer ([α]max): e.e. (%) = ([α] / [α]max) x 100
-
Conclusion and Recommendations
The choice of the optimal analytical technique for assessing the stereochemical purity of enantiomerically enriched this compound is contingent on the specific requirements of the analysis.
-
For high accuracy, high sensitivity, and routine analysis , Chiral GC and Chiral HPLC are the methods of choice. They provide excellent resolution and are amenable to automation for high-throughput screening.
-
When structural confirmation is desired alongside quantification, and when sample amounts are not a limiting factor, NMR spectroscopy with a chiral derivatizing agent is a powerful tool.
-
Polarimetry serves as a rapid, preliminary check of optical activity but should be used with caution for accurate determination of enantiomeric excess unless the specific rotation of the pure enantiomer is well-established and the sample is of high chemical purity.
For researchers in drug development and other regulated fields, the use of validated chromatographic methods (GC or HPLC) is generally preferred due to their robustness, accuracy, and the detailed quantitative data they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Nonane-2,5-diol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nonane-2,5-diol in a laboratory setting. The following information is crucial for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on structurally similar compounds is necessary. The following table summarizes the recommended PPE to be used when handling this chemical, assuming it may be a skin and eye irritant and potentially flammable.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles should be worn to protect against potential splashes. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[1][2] |
| Hand | Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.[3][4] Gloves should be inspected for any signs of degradation before and during use.[3] |
| Body | A laboratory coat or chemical-resistant apron is required to protect against skin contact.[3] For larger quantities or splash risks, chemical-resistant overalls are recommended. |
| Respiratory | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[5][6][7] |
Operational Plan
A systematic approach to handling this compound is critical for laboratory safety. The following step-by-step guidance ensures a controlled and safe operational workflow.
1. Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]
-
Remove all potential ignition sources from the handling area, as related compounds can be flammable.[6][7][8]
-
Assemble all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.
2. Handling Procedure:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Carefully open the container, avoiding any splashing or creation of aerosols.
-
Dispense the required amount of this compound slowly and carefully.
3. Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite.[9] Place the contaminated material into a sealed, labeled container for proper disposal.[4][10] Ventilate the area of the spill.[9]
-
Major Spill: For a large spill, evacuate the immediate area and alert laboratory personnel. If flammable, remove all ignition sources. Contain the spill if possible without risk. Contact the institution's environmental health and safety department for assistance.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.[9]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. americanchemistry.com [americanchemistry.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2,5-DimethylNonane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
